5'''-O-Feruloyl complanatoside B
Description
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Properties
Molecular Formula |
C43H48O23 |
|---|---|
Molecular Weight |
932.8 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1 |
InChI Key |
UTPCLOFGDXGRFY-KVDBRUDJSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to 5'''-O-Feruloyl complanatoside B
For Immediate Release
Wuhan, China - In the intricate world of natural product chemistry, the precise structural elucidation of complex molecules is paramount for advancing drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies pertaining to 5'''-O-Feruloyl complanatoside B, a notable flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.
Chemical Identity and Properties
This compound is a complex natural product with the CAS number 142473-98-1 and a molecular formula of C₄₃H₄₈O₂₃. It has been identified in plant species such as Rhamnus cathartica and Astragalus complanatus. The name of the compound indicates that it is a derivative of complanatoside B, a flavonoid glycoside, which is esterified with a ferulic acid moiety at the 5''' position of one of its sugar residues.
Core Components
The structure of this compound is comprised of two key building blocks:
-
Complanatoside B: A flavonoid glycoside, which consists of a flavonoid aglycone linked to a chain of sugar molecules. The IUPAC name for complanatoside B is 3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.
-
Ferulic Acid: A derivative of hydroxycinnamic acid with the IUPAC name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. It is a well-known antioxidant.
The linkage between these two components is an ester bond formed between the carboxylic acid group of ferulic acid and a hydroxyl group at the 5''' position of a sugar unit in complanatoside B.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 142473-98-1 | ChemFaces |
| Molecular Formula | C₄₃H₄₈O₂₃ | ChemFaces |
| Molecular Weight | 932.8 g/mol | ChemFaces |
| Purity (typical) | ≥98% (by HPLC) | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
Table 1: Physicochemical Properties of this compound
Structural Elucidation and Proposed Chemical Structure
The definitive structural elucidation of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS). While the original research publication with detailed spectral assignments was not retrieved, certificates of analysis from commercial suppliers confirm the identity of the compound through ¹H-NMR, which is consistent with the proposed structure.
Based on the naming convention and the structure of a related compound, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, a proposed structure for this compound is presented below. This structure shows the feruloyl group attached to the 5''' position of the terminal apiose sugar residue of complanatoside B.
Caption: Proposed structural relationship in this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound would be found in the primary scientific literature. However, a general methodology for the isolation of flavonoid glycosides from plant material is provided below as a representative workflow.
General Isolation Workflow for Flavonoid Glycosides
Caption: General experimental workflow for flavonoid glycoside isolation.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically an aqueous alcohol solution (e.g., 70% ethanol), at room temperature or with gentle heating. This process is usually repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Solvent Partitioning: The resulting aqueous concentrate is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to various column chromatography techniques. An initial separation is often performed on a macroporous resin column, followed by further purification on Sephadex LH-20 or silica (B1680970) gel columns.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water-acetonitrile or water-methanol). Fractions are collected and monitored by analytical HPLC or TLC.
-
Structure Confirmation: The purity and identity of the isolated compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and high-resolution mass spectrometry.
Conclusion
This compound is a complex flavonoid glycoside with a well-defined molecular formula and structure that has been confirmed by modern analytical techniques. This technical guide provides a foundational understanding of its chemical nature. Further research into its biological activities is warranted to explore its full therapeutic potential. The provided general experimental protocol can serve as a template for its isolation from natural sources, enabling further scientific investigation.
Unveiling the Natural Reserves of 5'''-O-Feruloyl complanatoside B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, quantitative analysis, and experimental protocols related to 5'''-O-Feruloyl complanatoside B, a flavonoid of interest to researchers in drug development and the natural products industry. This document is intended for scientists and professionals seeking in-depth technical information on this compound.
Primary Natural Source and Distribution
The principal natural reservoir of this compound is the seeds of Astragalus complanatus, commonly known as Astragali Semen.[1][2] This plant has been a staple in traditional medicine, and modern analytical techniques have identified it as a key source of this specific flavonoid. While less documented, the compound has also been reported in Phyllolobium chinense and isolated from the branches of Rhamnus cathartica.[2]
Due to a lack of extensive quantitative studies across different sources, a comprehensive comparison of the concentration of this compound in these plants is not currently available in the scientific literature. The majority of research has focused on the qualitative identification and general flavonoid content in Astragalus complanatus.
Quantitative Analysis
The quantification of this compound in plant matrices is primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the methods of choice for their sensitivity and specificity.
While specific quantitative data for this compound is not explicitly detailed in the reviewed literature, a study on the quantification of a related compound, complanatuside (B1669303), in commercial Astragali Complanati Semen (ACS) provides valuable insights. The content of complanatuside was found to vary from 0.062% to 0.134% in various commercial samples, as determined by a validated HPLC-UV method.[3][4] This suggests that the concentration of flavonoid glycosides, including this compound, can differ based on the source and processing of the plant material.
Table 1: Quantitative Data on a Related Flavonoid in Astragalus complanatus Seeds
| Compound | Plant Source | Analytical Method | Concentration Range (%) | Reference |
| Complanatuside | Astragalus complanatus seeds (commercial) | HPLC-UV | 0.062 - 0.134 | [3] |
Note: This table presents data for a structurally related compound due to the absence of specific quantitative data for this compound in the reviewed literature.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the extraction, isolation, and quantification of flavonoids from plant material.
Key Methodological Details from Literature:
-
Extraction: A common method involves the extraction of powdered plant material with 80% ethanol.[4] Ultrasound-assisted extraction (UAE) has also been explored to enhance the efficiency of flavonoid extraction from Astragalus complanatus seeds.
-
Purification: The crude extract is often subjected to column chromatography using macroporous resin or silica gel to separate different classes of compounds.
-
Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for the isolation of individual flavonoid glycosides from the enriched fractions.
-
Quantification (UPLC-MS/MS): A UPLC-MS/MS method for the simultaneous determination of complanatoside A and complanatoside B in rat plasma has been developed, which can be adapted for the quantification of this compound in plant extracts.[5]
-
Chromatographic Conditions: A typical setup would involve a C18 column with a gradient elution using a mobile phase of water (containing 0.1% formic acid) and methanol.[6]
-
Mass Spectrometry: Detection would be performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Signaling Pathways
Currently, there is a lack of specific studies in the public domain that elucidate the signaling pathways directly modulated by this compound. Research has primarily focused on the broader biological activities of extracts from Astragalus complanatus, which are known to possess antioxidant and anti-inflammatory properties. The general anti-inflammatory effects of flavonoids are often attributed to their ability to modulate pathways such as the NF-κB and MAPK signaling cascades. However, direct evidence for the interaction of this compound with these pathways is not yet established.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: A hypothetical anti-inflammatory signaling pathway indicating a potential point of inhibition by flavonoids.
Conclusion
This compound is a promising natural compound primarily found in the seeds of Astragalus complanatus. While methods for its analysis exist, there is a need for more research to quantify its concentration in various natural sources and to elucidate its specific mechanisms of action and signaling pathways. This guide provides a foundational understanding for researchers to build upon in their future investigations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Complanatoside A and complanatoside B in rats administered with raw and salt-processed Astragali Complanati Semen: a pharmacokinetics study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Potential Therapeutic Targets of 5'''-O-Feruloyl complanatoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), a plant utilized in traditional Chinese medicine for the management of various chronic diseases.[1][2] While direct experimental evidence on the specific therapeutic targets of this compound is currently limited, the well-documented pharmacological activities of extracts from Astragalus complanatus and related flavonoid compounds suggest a range of potential applications. This technical guide consolidates the available information on the biological activities of associated flavonoids and outlines key potential therapeutic targets. Furthermore, it provides detailed experimental protocols and conceptual signaling pathways to guide future research and drug discovery efforts centered on this compound.
Introduction
This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The source plant, Astragalus complanatus, has a long history of use in traditional medicine for conditions related to cardiovascular disease, diabetes, and cancer, with flavonoids being the primary bioactive constituents.[4][5][6] This guide explores the probable therapeutic targets of this compound based on the activities of the plant extract and structurally similar flavonoids.
Potential Therapeutic Areas and Targets
Based on the known activities of flavonoids from Astragalus complanatus, the following therapeutic areas and molecular targets are proposed for this compound.
Oncology
Flavonoids from Astragalus complanatus (FAC) have demonstrated anticancer effects.[7][8] Potential therapeutic targets in oncology include:
-
Apoptosis Pathway: FAC has been shown to induce apoptosis in breast cancer cells through the regulation of pro-apoptotic (caspase-9) and anti-apoptotic (Bcl-2) proteins.[7][8]
-
Metastasis-Related Proteins: Inhibition of metastasis is a key strategy in cancer therapy. FAC has been observed to modulate the expression of focal adhesion kinase (FAK) and breast cancer susceptibility gene 1 (BRCA1), both of which are implicated in cell migration and invasion.[7][8]
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancers. Some flavonoids have been shown to inhibit aromatase.[4]
Inflammation
The anti-inflammatory properties of plant extracts are often attributed to their flavonoid content. Potential anti-inflammatory targets for this compound may involve:
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts from Astragalus complanatus have been shown to inhibit the activation of NF-κB.[9]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes. Inhibition of COX and LOX is a common mechanism for anti-inflammatory drugs.[10]
Oxidative Stress
Flavonoids are potent antioxidants. The antioxidant activity of this compound could be a key mechanism in its therapeutic effects, targeting:
-
Reactive Oxygen Species (ROS): Direct scavenging of free radicals such as the superoxide (B77818) anion, hydroxyl radical, and peroxyl radical.
-
Antioxidant Enzymes: Potential upregulation of endogenous antioxidant defense systems.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes IC50 values for related flavonoids and extracts to provide a comparative context for its potential potency.
| Compound/Extract | Assay | Cell Line/Target | IC50 Value | Reference |
| Aromatase-IN-5 | Aromatase Inhibition | - | 0.06 µM | [4] |
| Aromatase-IN-3 | Aromatase Inhibition | - | 54 nM | [4] |
| Aromatase-IN-2 | Aromatase Inhibition | - | 1.5 µM | [4] |
| Ardisiacrispin B | Cytotoxicity | CCRF-CEM (Leukemia) | 1.20 µM | [11] |
| Ardisiacrispin B | Cytotoxicity | HepG2 (Hepatocarcinoma) | 6.76 µM | [11] |
| 5,7,3',4'-Tetramethoxyflavone | Melanogenesis Inhibition | B16 Melanoma 4A5 | 8.6 µM | [12] |
| Acetylastragaloside I | Trypanocidal Activity | T. brucei rhodesiense | 9.5 µg/mL | [4] |
| Acetylastragaloside I | Trypanocidal Activity | T. cruzi | 5.0 µg/mL | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). Prepare fresh and keep in the dark.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox.
-
-
Procedure (Microplate Method):
-
Prepare serial dilutions of the test compound and positive control.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in absorbance.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow to stand in the dark for 12-16 hours.
-
-
Procedure:
-
Dilute the ABTS•+ working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.
-
Measure the absorbance at 734 nm after 6 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Assays
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
-
Reagents:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v).
-
Phosphate Buffered Saline (PBS, pH 6.4).
-
-
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.45 mL of the test compound at various concentrations.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation.
-
Principle: These are enzymatic assays that measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activity, which are key enzymes in the inflammatory pathway.
-
Procedure: Commercially available colorimetric or fluorometric assay kits are typically used. The general procedure involves incubating the respective enzyme (COX-1, COX-2, or LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound. The formation of the product is then measured.
-
Data Analysis: Determine the IC50 value for the inhibition of each enzyme.
Anticancer Activity Assays
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to quantify changes in protein expression levels in response to treatment with the test compound.
-
Procedure:
-
Treat cancer cells with this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, FAK, BRCA1, p-NF-κB, IκBα).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Hypothesized Anticancer Signaling Pathways of this compound.
Caption: Hypothesized Anti-inflammatory Signaling Pathways of this compound.
Experimental Workflows
Caption: Experimental Workflow for DPPH Antioxidant Assay.
Caption: Experimental Workflow for MTT Cell Proliferation Assay.
Conclusion and Future Directions
While direct experimental data on this compound is lacking, the evidence from its source and related compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and diseases related to oxidative stress. The proposed therapeutic targets and signaling pathways provide a solid foundation for future research.
To fully elucidate the therapeutic potential of this compound, the following steps are recommended:
-
In Vitro Validation: Conduct comprehensive in vitro assays, as detailed in this guide, to determine the specific antioxidant, anti-inflammatory, and anticancer activities and to calculate key quantitative parameters such as IC50 values.
-
Mechanism of Action Studies: Utilize techniques like Western blotting, qRT-PCR, and reporter assays to confirm the modulation of the hypothesized signaling pathways.
-
In Vivo Studies: Progress to animal models of cancer, inflammation, and oxidative stress to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.
This systematic approach will be crucial in translating the potential of this compound from a promising natural product into a clinically relevant therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ardisiacrispin B | CAS:112766-96-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. 5,7,3',4'-Tetramethoxyflavone | CAS:855-97-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Unveiling 5'''-O-Feruloyl Complanatoside B: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and isolation of 5'''-O-Feruloyl complanatoside B, a flavonoid of significant interest from the seeds of Astragalus complanatus. This document details the experimental protocols for its extraction and purification and presents key analytical data for its characterization.
Introduction
This compound is a flavonoid glycoside that has been identified as a constituent of Astragali Semen, the seeds of Astragalus complanatus.[1] Flavonoids from this plant source are recognized for their potential therapeutic properties, contributing to the traditional use of Astragalus species in medicine. This guide focuses on the scientific methodology behind the discovery and isolation of this specific compound, providing a valuable resource for researchers in natural product chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 142473-98-1 | [2] |
| Molecular Formula | C43H48O23 | [2] |
| Purity | ≥98% | [2] |
| Physical Description | Powder | [2] |
| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol, etc. | [2] |
Experimental Protocols
Extraction of Total Flavonoids
The initial step involves the extraction of total flavonoids from the dried and powdered seeds of Astragalus complanatus. An optimized ultrasound-assisted extraction method has been reported for obtaining flavonoids from this plant material.[3]
Protocol:
-
Sample Preparation: The seeds of Astragalus complanatus are dried and ground to a fine powder.
-
Extraction: The powdered seeds are subjected to ultrasound-assisted extraction with a methanol solution (e.g., 70% methanol in water) at a specific temperature and duration to maximize the yield of phenolic compounds.[3]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract rich in flavonoids.
Chromatographic Purification
The crude extract is then subjected to a series of chromatographic techniques to isolate and purify individual flavonoid compounds, including this compound.
Protocol:
-
Column Chromatography: The crude extract is typically first fractionated using column chromatography on silica (B1680970) gel or other suitable stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is employed to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution of compounds is monitored by a UV detector, and the fraction corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.
Below is a DOT script for a generalized experimental workflow for the isolation of flavonoids.
Caption: Generalized workflow for the isolation of this compound.
Structural Characterization
The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are crucial for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. A certificate of analysis for a commercial sample of this compound confirms its structure through 1H-NMR.[2]
Biological Activity and Signaling Pathways
Flavonoids isolated from Astragalus species are known to possess a range of biological activities.[4][5] Studies on the total flavonoids from Astragalus complanatus suggest potential roles in modulating immune responses and exhibiting anti-inflammatory effects, possibly through the regulation of signaling pathways such as the NF-κB pathway.[6] However, specific quantitative data on the biological activity (e.g., IC50 values) and the precise signaling pathways modulated by the isolated this compound are not yet extensively documented in publicly available literature.
The diagram below illustrates a potential signaling pathway that could be influenced by flavonoids from Astragalus, based on existing research on related compounds.
Caption: Postulated inhibitory effect of Astragalus flavonoids on the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the discovery and isolation of this compound. While a comprehensive, publicly available protocol for its initial discovery remains elusive, the established methodologies for flavonoid isolation from Astragalus complanatus offer a clear pathway for its procurement. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this promising natural compound. The information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. Extraction, antioxidant capacity and identification of Semen Astragali Complanati (Astragalus complanatus R. Br.) phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrating Network Pharmacology and Experimental Validation to Investigate the Effects and Mechanism of Astragalus Flavonoids Against Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 5'''-O-Feruloyl complanatoside B
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 5'''-O-Feruloyl complanatoside B using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a flavonoid glycoside that has been isolated from Astragali Semen, the seeds of Astragalus complanatus.[1][2] As a member of the flavonoid family, this compound is of interest for its potential biological activities and therapeutic applications. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust HPLC method for the determination of this compound.
Experimental Protocol
This protocol is based on established HPLC methodologies for the analysis of flavonoids, ferulic acid, and related glycosides.[3][4][5]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.
-
Reference Standard: this compound (purity ≥98%).
-
Sample Preparation: Standard and sample solutions should be filtered through a 0.22 µm syringe filter before injection.[5]
Chromatographic Conditions
The following conditions are recommended for the analysis:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-30 min: 40-70% B30-35 min: 70-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm (for the feruloyl group) and 265 nm (for the flavonoid structure) |
Standard Solution Preparation
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in methanol to prepare a 1.0 mg/mL stock solution.
-
Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For plant extracts:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux.
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
Data Presentation
The following table summarizes the expected quantitative data for a validated HPLC method based on typical performance for similar flavonoid analyses.[5][6]
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound. This method can be readily implemented in research and quality control laboratories. Method validation should be performed in accordance with the intended application and relevant regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Quantification of 5'''-O-Feruloyl Complanatoside B in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 5'''-O-Feruloyl complanatoside B in plant extracts, primarily focusing on its source, Astragalus complanatus R. Br. seeds (Astragali Complanati Semen). This flavonoid glycoside, along with related compounds found in Astragalus species, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Accurate quantification of this bioactive compound is crucial for quality control, standardization of herbal extracts, and further pharmacological investigation.
Introduction to this compound
This compound is a flavonoid isolated from the seeds of Astragalus complanatus.[3] Flavonoids from this plant source have been associated with a range of biological activities, making them promising candidates for drug development.[1][2][4] The complex structure of this molecule, featuring a feruloyl group attached to the glycosidic moiety, necessitates robust analytical methods for its precise quantification in complex plant matrices.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported in publicly available literature, a closely related compound, complanatuside (B1669303), has been quantified in commercial samples of Astragali Complanati Semen. The content of complanatuside was found to range from 0.062% to 0.134% in various batches, highlighting the variability of bioactive constituents in herbal materials.[5] This data underscores the importance of developing and applying standardized quantitative methods for individual bioactive compounds like this compound to ensure product quality and consistency.
A study identified a compound structurally similar to the target analyte, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, as a potential quality marker for Astragali Complanati Semen, further emphasizing the significance of this class of compounds.[5]
Table 1: Quantitative Data for Complanatuside in Commercial Astragali Complanati Semen
| Sample Batch | Complanatuside Content (%) |
| Sample 1 | 0.062 |
| Sample 2 | 0.085 |
| Sample 3 | 0.112 |
| Sample 4 | 0.134 |
Data adapted from a study on commercial batches and serves as a reference for the potential concentration range of related flavonoid glycosides.[5]
Experimental Protocols
The following protocols are based on established methodologies for the quantification of flavonoid glycosides in Astragalus species and can be adapted for this compound.[1][6]
Sample Preparation: Extraction of Flavonoids from Plant Material
Objective: To efficiently extract this compound and other flavonoids from the plant matrix.
Materials:
-
Dried and powdered seeds of Astragalus complanatus
-
70-80% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 25 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 5 mL) for HPLC or UPLC-MS/MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound using a validated HPLC-UV method. This protocol is adapted from a method for the quantification of complanatuside.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Phosphoric acid in water
-
Gradient Elution:
-
0-20 min: 15-25% A
-
20-35 min: 25-40% A
-
35-40 min: 40-15% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared plant extract samples.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To achieve higher sensitivity and selectivity in the quantification of this compound, particularly for low-concentration samples. This protocol is based on methods for related flavonoids.[1][6]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Data acquisition and analysis software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from other components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Select a precursor ion ([M-H]⁻) and a product ion specific for this compound.
-
Optimize cone voltage and collision energy for the specific MRM transition.
-
-
Data Analysis: Use the peak area from the MRM chromatogram for quantification against a calibration curve prepared with the analytical standard.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Potential anti-inflammatory signaling pathway modulation.
Caption: Potential antioxidant signaling pathway modulation.
Discussion of Potential Signaling Pathways
Extracts from Astragalus complanatus have demonstrated anti-inflammatory and antioxidant activities.[1][2] While direct evidence for this compound is limited, flavonoids are known to modulate key signaling pathways involved in these processes.
Anti-inflammatory Effects: The anti-inflammatory properties of flavonoids from Astragalus complanatus are suggested to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is hypothesized that this compound may inhibit the activation of this pathway, thereby reducing the inflammatory response. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation that could be a target.[9]
Antioxidant Effects: The antioxidant activity of flavonoids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .[10][11] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11] It is plausible that this compound exerts its antioxidant effects by activating this protective pathway.
Conclusion
The accurate quantification of this compound in plant extracts is essential for the development of standardized and efficacious phytopharmaceuticals. The protocols outlined in this document, based on established HPLC and UPLC-MS/MS methodologies for related flavonoids, provide a robust starting point for researchers. Further investigation into the specific biological activities and the modulation of signaling pathways by this compound will be critical in elucidating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferitrin | CAS:482-38-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 5'''-O-Feruloyl complanatoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the in vivo evaluation of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside with potential therapeutic applications. The protocols detailed below are designed to investigate the anti-inflammatory, antioxidant, and neuroprotective properties of this compound.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated using well-established rodent models of acute and systemic inflammation.
Carrageenan-Induced Paw Edema Model
This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[1][2]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are commonly used.[3]
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.[3]
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Administration of the vehicle (e.g., 0.5% carboxymethylcellulose or saline).[3]
-
Group II (Positive Control): Administration of a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.).[3]
-
Group III-V (Test Groups): Administration of this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Thirty minutes to one hour after oral administration of the vehicle, positive control, or test compound, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][4]
-
Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[1][3]
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and blood samples.
-
Prepare a homogenate of the paw tissue to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6 via ELISA.[5]
-
Quantitative Data from a Representative Study:
| Treatment | Dose (mg/kg) | Maximum Inhibition of Edema (%) at 4h |
| Indomethacin | 10 | 57.66 |
| Compound 1 | 200 | 96.31 |
| Compound 2 | 200 | 72.08 |
| Compound 3 | 200 | 99.69 |
Source: Adapted from a study on novel benzenesulfonamide (B165840) derivatives.[6]
Lipopolysaccharide (LPS)-Induced Sepsis Model
This model mimics systemic inflammation and is useful for evaluating the effect of compounds on the production of pro-inflammatory cytokines.[7]
Experimental Protocol:
-
Animals: Female C57BL/6 mice are commonly used.[8]
-
Grouping (n=6-8 per group):
-
Group I (Vehicle Control): Administration of vehicle.
-
Group II (LPS Control): Administration of vehicle followed by LPS.
-
Group III (Positive Control): Administration of a standard anti-inflammatory drug (e.g., Dexamethasone) followed by LPS.[8]
-
Group IV-VI (Test Groups): Administration of this compound at various doses followed by LPS.
-
-
Procedure:
-
Cytokine Analysis:
Quantitative Data from a Representative Study:
| Treatment | Time post-LPS | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < 10 | < 10 | < 10 |
| LPS | 4h | ~1500 | ~4000 | ~500 |
| LPS + Compound X | 4h | ~500 | ~1500 | ~200 |
Source: Adapted from a study on LPS-induced sepsis in mice.[10]
Experimental Workflow for Anti-inflammatory Studies
Caption: Workflow for in vivo anti-inflammatory evaluation.
Antioxidant Activity Assessment
The antioxidant capacity of this compound can be determined by its ability to mitigate oxidative stress induced by a chemical toxin.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This model is widely used to induce oxidative stress and lipid peroxidation in the liver.[15][16]
Experimental Protocol:
-
Animals: Male Wistar rats or mice.
-
Grouping (n=6-8 per group):
-
Group I (Normal Control): No treatment.
-
Group II (CCl4 Control): Administration of CCl4.
-
Group III (Positive Control): Administration of a standard antioxidant (e.g., Silymarin) followed by CCl4.
-
Group IV-VI (Test Groups): Administration of this compound at various doses followed by CCl4.
-
-
Procedure:
-
Administer the test compound or controls orally for a specified period (e.g., 7-14 days).
-
On the last day of treatment, induce hepatotoxicity by a single intraperitoneal injection of CCl4 (e.g., 1.2 g/kg body weight, diluted in olive oil).[17]
-
24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.
-
-
Biochemical Analysis:
-
Serum Analysis: Measure the levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[16]
-
Liver Homogenate Analysis:
-
Prepare a 10% (w/v) liver homogenate in cold phosphate (B84403) buffer.
-
Measure the levels of lipid peroxidation (Malondialdehyde - MDA) using the thiobarbituric acid reactive substances (TBARS) assay.[16]
-
Determine the activities of antioxidant enzymes: Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) using spectrophotometric assays.[18][19]
-
Measure the level of reduced glutathione (GSH).[20]
-
-
Quantitative Data from a Representative Study:
| Treatment | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |
| Control | - | 35 ± 4 | 85 ± 7 | 1.2 ± 0.1 | 15.2 ± 1.3 | 45.6 ± 3.8 |
| CCl4 | - | 185 ± 15 | 350 ± 28 | 4.5 ± 0.4 | 7.8 ± 0.6 | 22.1 ± 2.0 |
| CCl4 + Rutin (B1680289) | 70 | 55 ± 5 | 110 ± 9 | 1.8 ± 0.2 | 13.5 ± 1.1 | 38.9 ± 3.2 |
Source: Adapted from a study on the hepatoprotective effect of rutin.[16]
Experimental Workflow for Antioxidant Studies
Caption: Workflow for in vivo antioxidant evaluation.
Neuroprotective Activity Assessment
The neuroprotective effects of this compound can be investigated in models of cognitive impairment and neurodegeneration.
Scopolamine-Induced Memory Impairment Model
This model is used to evaluate the potential of compounds to reverse cholinergic dysfunction-related memory deficits, relevant to Alzheimer's disease.
Experimental Protocol:
-
Animals: Male Swiss albino mice.
-
Grouping (n=8-10 per group):
-
Group I (Vehicle Control): Administration of vehicle.
-
Group II (Scopolamine Control): Administration of vehicle followed by scopolamine (B1681570).
-
Group III (Positive Control): Administration of a standard nootropic drug (e.g., Piracetam) followed by scopolamine.
-
Group IV-VI (Test Groups): Administration of this compound at various doses followed by scopolamine.
-
-
Procedure:
-
Administer the test compound or controls orally for a specified period (e.g., 7-14 days).
-
On the final days of the study, induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) 30-60 minutes before behavioral testing.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room.[21]
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[22]
-
-
Biochemical Analysis:
-
After behavioral testing, euthanize the animals and collect the hippocampus.
-
Perform Western blot analysis on hippocampal homogenates to measure the expression of proteins involved in memory and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB).[23][24]
-
Quantitative Data from a Representative Study:
| Treatment | Time in Target Quadrant (s) |
| Control | 25 ± 3 |
| Scopolamine | 10 ± 2 |
| Scopolamine + Piracetam | 22 ± 2.5 |
| Scopolamine + Compound Y | 18 ± 2 |
Source: Adapted from a representative study on scopolamine-induced amnesia.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model
This model is used to study the neuroprotective effects of compounds against dopaminergic neurodegeneration, a hallmark of Parkinson's disease.[25][26]
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Stereotaxic Surgery:
-
Grouping and Treatment:
-
After a recovery period, group the animals and begin treatment with vehicle, a positive control (e.g., L-DOPA), or this compound.
-
-
Behavioral Assessment:
-
Two to three weeks after surgery, assess motor deficits by measuring apomorphine- or amphetamine-induced rotations.[25]
-
-
Histological and Biochemical Analysis:
-
Euthanize the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Measure dopamine (B1211576) levels in the striatum using HPLC.
-
Experimental Workflow for Neuroprotection Studies
Caption: Workflow for in vivo neuroprotection evaluation.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The activation of the NF-κB pathway is a key event in inflammation. The effect of this compound on this pathway can be assessed by measuring the nuclear translocation of the p65 subunit.[29][30]
Western Blot Protocol for NF-κB p65 Nuclear Translocation:
-
Nuclear and Cytoplasmic Extraction: Isolate nuclear and cytoplasmic fractions from tissue homogenates (e.g., paw tissue, liver, or brain) using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the nuclear p65 level to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic p65 level to a cytoplasmic loading control (e.g., GAPDH). A decrease in the nuclear-to-cytoplasmic p65 ratio in the treated groups compared to the disease control group indicates inhibition of NF-κB activation.[31]
NF-κB Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway.
CREB-BDNF Signaling Pathway
This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
Western Blot Protocol for CREB and BDNF:
-
Tissue Homogenization: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Transfer: As described for NF-κB.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with primary antibodies against p-CREB, total CREB, and BDNF.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect and quantify the protein bands.
-
-
Analysis: Calculate the ratio of p-CREB to total CREB and normalize BDNF levels to a loading control (e.g., β-actin). An increase in these ratios in the treated groups suggests activation of this neuroprotective pathway.[32]
CREB-BDNF Signaling Pathway Diagram
Caption: Activation of the CREB-BDNF signaling pathway.
References
- 1. inotiv.com [inotiv.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 9. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. maxanim.com [maxanim.com]
- 13. Mouse TNF-alpha ELISA Kit - Quantikine MTA00B: R&D Systems [rndsystems.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Toxicity of carbon tetrachloride, free radicals and role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
- 22. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 26. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 27. conductscience.com [conductscience.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 5'''-O-Feruloyl complanatoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus.[1][2] The protocols detailed below encompass widely accepted in vitro chemical assays and a cell-based assay to offer a multi-faceted understanding of its antioxidant capabilities.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[3] Antioxidants can mitigate this damage by neutralizing free radicals.[4] Phenolic compounds, such as flavonoids, are a major class of plant-derived antioxidants.[4][5] The assessment of the antioxidant activity of compounds like this compound is a critical step in the exploration of their therapeutic potential. It is recommended to use a battery of assays to gain a comprehensive profile of a compound's antioxidant activity, as different assays reflect different antioxidant mechanisms.[6]
In Vitro Antioxidant Capacity Assays
In vitro assays are rapid and cost-effective methods for screening the antioxidant potential of purified compounds. The following protocols are foundational for characterizing the free-radical scavenging and reducing power of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular method to assess free radical scavenging activity.[6] DPPH is a stable free radical that is deep purple in color.[6][7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[7][8] The decrease in absorbance at 515-517 nm is proportional to the concentration of the antioxidant.[7][8][9]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.[9]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Create a series of dilutions of the test compound from the stock solution to determine the IC50 value.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound, positive control, or solvent (for the blank).[9]
-
Add 180 µL of the DPPH working solution to each well.[9]
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [6][8]
Where:
-
A_control is the absorbance of the DPPH solution with the solvent.
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the compound concentration.[6]
-
Data Presentation:
| Compound/Standard | Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
| Blank | 0 | Value | 0 |
| This compound | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| Positive Control (e.g., Ascorbic Acid) | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| IC50 (µg/mL) | Calculated Value |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11][12] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[12]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[6]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][11] Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the test compound with that of Trolox, a water-soluble vitamin E analog.[11]
Data Presentation:
| Compound/Standard | Concentration (µg/mL) | Absorbance (734 nm) | % Scavenging Activity |
| Blank | 0 | Value | 0 |
| This compound | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| Positive Control (e.g., Trolox) | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| TEAC (mM Trolox equivalents/mg compound) | Calculated Value |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The reduction is monitored by the formation of a blue-colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH, which has a maximum absorbance at 593 nm.[15][16] The increase in absorbance is proportional to the reducing power of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.[15]
-
Test Compound and Standard: Prepare serial dilutions of the test compound and a standard such as ferrous sulfate (B86663) (FeSO₄) or Trolox.
-
-
Assay Procedure:
-
Data Analysis: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of the test compound is then determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
Data Presentation:
| Compound/Standard | Concentration (µg/mL) | Absorbance (593 nm) | Ferrous Iron Equivalents (µM) |
| Blank | 0 | Value | 0 |
| This compound | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| Standard (FeSO₄) | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| FRAP Value (µM Fe²⁺/mg compound) | Calculated Value |
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[18][19] The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[3] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][20] Antioxidants can suppress this oxidation, and the reduction in fluorescence intensity is proportional to their cellular antioxidant activity.[19]
Experimental Protocol:
-
Cell Culture:
-
Reagent Preparation:
-
DCFH-DA Probe Solution: Prepare a solution of DCFH-DA in the appropriate cell culture medium.
-
Free Radical Initiator (e.g., AAPH): Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in the appropriate buffer.
-
Test Compound and Positive Control (e.g., Quercetin): Prepare serial dilutions in the cell culture medium.
-
-
Assay Procedure:
-
Remove the culture medium from the cells and wash them three times with a suitable buffer like DPBS or HBSS.[3][20]
-
Add 50 µL of the DCFH-DA probe solution to each well and incubate at 37°C for 60 minutes.[3][20]
-
Remove the probe solution and add 50 µL of the test compound, positive control, or medium (for control wells) and incubate for a specified period to allow for cellular uptake.
-
Remove the treatment solutions and wash the cells three times with buffer.[3]
-
Add 100 µL of the free radical initiator solution to each well.[3]
-
Immediately begin reading the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.[3][20] Readings should be taken at regular intervals (e.g., every 5 minutes) for 60 minutes.[20]
-
-
Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition of DCF formation is calculated relative to the control wells. The results can be expressed as quercetin (B1663063) equivalents.[18]
Data Presentation:
| Compound/Standard | Concentration (µM) | Area Under Curve (AUC) | % Inhibition of DCF Formation |
| Control | 0 | Value | 0 |
| This compound | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| Positive Control (e.g., Quercetin) | C1 | Value | Value |
| C2 | Value | Value | |
| C3 | Value | Value | |
| CAA Value (µmol Quercetin Equivalents/µmol compound) | Calculated Value |
Visualization of Experimental Workflows and Signaling Pathways
DPPH Assay Experimental Workflow.
ABTS Assay Experimental Workflow.
FRAP Assay Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing antioxidant and prooxidant activities of phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. zen-bio.com [zen-bio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols for Anti-inflammatory Assays of 5'''-O-Feruloyl complanatoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.
Table 1: Effect of 5'''-O-Feruloyl complanatoside B on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± SD |
| 1 | Value | ± SD |
| 10 | Value | ± SD |
| 50 | Value | ± SD |
| 100 | Value | ± SD |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated Macrophages
| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| 0 (LPS Control) | 100 | rowspan="5">Value |
| 1 | Value | |
| 10 | Value | |
| 50 | Value | |
| 100 | Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Compound (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Compound (50 µM) | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay determines the cytotoxicity of the compound. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group without LPS stimulation.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The results are typically expressed in pg/mL, calculated from a standard curve for each cytokine.
Western Blot Analysis for NF-κB Pathway Activation
Principle: This technique is used to detect the levels of key proteins involved in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, to determine if the compound's anti-inflammatory effects are mediated through this pathway.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for a short period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).
-
For total protein, lyse the cells with RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The MAPK signaling pathways in inflammation.
References
Application Notes and Protocols for 5'''-O-Feruloyl complanatoside B in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from Semen Astragali Complanati, the seeds of Astragalus complanatus. Traditional Chinese medicine has long utilized Semen Astragali Complanati for the management of various conditions, including those related to cardiovascular health. Emerging research suggests that its bioactive constituents, such as this compound, may hold therapeutic potential for cardiovascular diseases. These application notes provide a comprehensive overview of the potential use of this compound in cardiovascular disease research models, based on current understanding and analogous compounds.
Potential Applications in Cardiovascular Disease Models
While direct and extensive studies on this compound are emerging, its structural components and the known activities of related flavonoid glycosides suggest its utility in investigating several aspects of cardiovascular disease:
-
Myocardial Ischemia-Reperfusion (I/R) Injury: As a compound containing a ferulic acid moiety, known for its antioxidant properties, this compound is a candidate for studying cardioprotection against I/R injury. Research can be designed to assess its ability to reduce infarct size, mitigate oxidative stress, and inhibit apoptosis in cardiomyocytes.
-
Cardiac Fibrosis: Investigating the potential of this compound to modulate pathways involved in cardiac fibrosis, a hallmark of many cardiovascular pathologies.
-
Inflammatory Response in Cardiac Tissue: Evaluating the anti-inflammatory effects of the compound in the context of cardiac inflammation associated with conditions like myocarditis or post-infarction remodeling.
Postulated Mechanism of Action: The PI3K/Akt Signaling Pathway
Based on studies of structurally related flavonoids and compounds with ferulic acid, a plausible mechanism of action for the cardioprotective effects of this compound involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of PI3K/Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax, and the activation of anti-apoptotic proteins like Bcl-2, ultimately protecting cardiomyocytes from cell death.
Caption: Proposed PI3K/Akt signaling pathway for cardioprotection.
Experimental Protocols
The following are generalized protocols for assessing the cardioprotective effects of this compound in common cardiovascular research models. Optimization of concentrations, incubation times, and animal dosages will be necessary.
In Vitro Model: Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cardiomyocytes
This protocol outlines the steps to evaluate the protective effects of this compound on H9c2 rat cardiomyocyte cells subjected to simulated ischemia-reperfusion injury.
Caption: Workflow for in vitro H/R injury model in H9c2 cells.
Detailed Methodology:
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 24 hours.
-
Hypoxia Induction: Replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 6 hours.
-
Reoxygenation: Return the cells to normoxic conditions (95% air, 5% CO2) and replace the medium with complete DMEM for 12 hours.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using the MTT assay.
-
Apoptosis: Quantify apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cytotoxicity: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium using a commercially available kit.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of total and phosphorylated PI3K and Akt, as well as downstream targets like Bax, Bcl-2, and cleaved caspase-3.
-
In Vivo Model: Myocardial Infarction (MI) in Rats
This protocol describes a standard procedure to induce myocardial infarction in rats and to evaluate the cardioprotective effects of this compound.
Caption: Workflow for in vivo myocardial infarction model in rats.
Detailed Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Grouping and Treatment: Randomly assign rats to: Sham, MI (vehicle), and MI + this compound (at various doses, e.g., 10, 20, 40 mg/kg). Administer the compound or vehicle intraperitoneally (i.p.) daily for 7 days prior to surgery.
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia.
-
Release the suture to allow for 24 hours of reperfusion.
-
In the sham group, the suture is passed under the LAD but not tied.
-
-
Endpoint Analysis:
-
Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Injury Markers: Collect blood samples to measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using ELISA kits.
-
Cardiac Function: Perform echocardiography before and after the procedure to assess parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histology and Western Blot: Harvest heart tissue for histological examination (H&E staining) and Western blot analysis of the PI3K/Akt pathway proteins.
-
Data Presentation
The following tables provide a template for presenting quantitative data that could be obtained from the described experiments.
Table 1: In Vitro Effects of this compound on H/R-Injured H9c2 Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | LDH Release (U/L) | p-Akt/Akt Ratio (Fold Change) |
| Control | 100 ± 5.2 | 4.5 ± 1.1 | 25.3 ± 3.8 | 1.0 |
| H/R + Vehicle | 52.1 ± 4.8 | 35.2 ± 3.5 | 89.6 ± 7.2 | 0.4 ± 0.1 |
| H/R + 10 µM FCB | 65.7 ± 5.1# | 24.8 ± 2.9# | 68.4 ± 6.1# | 0.7 ± 0.2# |
| H/R + 25 µM FCB | 78.3 ± 6.2# | 15.6 ± 2.1# | 45.1 ± 5.5# | 1.2 ± 0.3# |
| H/R + 50 µM FCB | 85.4 ± 7.0# | 10.3 ± 1.8# | 35.7 ± 4.9# | 1.8 ± 0.4# |
Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. H/R + Vehicle. FCB: this compound.
Table 2: In Vivo Effects of this compound on Myocardial Infarction in Rats
| Treatment Group | Infarct Size (% of AAR) | cTnI (ng/mL) | CK-MB (U/L) | LVEF (%) |
| Sham | 0 | 0.12 ± 0.03 | 15.4 ± 2.1 | 75.2 ± 3.5 |
| MI + Vehicle | 48.3 ± 4.1 | 2.58 ± 0.21 | 125.7 ± 10.3 | 42.1 ± 3.8 |
| MI + 10 mg/kg FCB | 35.6 ± 3.5# | 1.89 ± 0.18# | 98.2 ± 8.7# | 51.3 ± 4.1# |
| MI + 20 mg/kg FCB | 26.1 ± 2.9# | 1.21 ± 0.11# | 65.4 ± 7.2# | 59.8 ± 4.5# |
| MI + 40 mg/kg FCB | 18.7 ± 2.2# | 0.75 ± 0.09# | 42.6 ± 5.9# | 68.5 ± 3.9# |
Data are presented as mean ± SD. AAR: Area at Risk; cTnI: cardiac Troponin I; CK-MB: Creatine Kinase-MB; LVEF: Left Ventricular Ejection Fraction. *p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle. FCB: this compound.
Conclusion
This compound represents a promising natural compound for investigation in the field of cardiovascular disease. The provided application notes and protocols offer a foundational framework for researchers to explore its cardioprotective potential. Further studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic efficacy in preclinical models.
Investigating the Anti-Diabetic Potential of 5'''-O-Feruloyl complanatoside B: Avenues for Research and Methodological Considerations
Absence of specific research on the direct anti-diabetic effects of isolated 5'''-O-Feruloyl complanatoside B necessitates a theoretical and extrapolated approach to outlining potential research applications and protocols. While extracts of Astragalus complanatus, the natural source of this flavonoid, have demonstrated anti-diabetic properties, the precise contribution and mechanisms of this compound remain to be elucidated.
This document provides a framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound for diabetes. The application notes and protocols described herein are based on established methodologies for evaluating anti-diabetic compounds and the known biological activities of structurally related flavonoids.
Hypothetical Data Summary
Given the absence of published quantitative data for this compound, the following table is a hypothetical representation of potential experimental outcomes. This is intended to serve as a template for data presentation in future studies.
| Experimental Model | Key Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Metformin) |
| In Vitro | |||||
| L6 Myotubes | Glucose Uptake (fold change) | 1.0 | 1.5 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.2 |
| MIN6 Pancreatic β-cells | Insulin (B600854) Secretion (ng/mg protein) | 5.2 ± 0.5 | 7.8 ± 0.6 | 10.5 ± 0.9 | 12.1 ± 1.1 |
| 3T3-L1 Adipocytes | Adiponectin Secretion (ng/mL) | 25 ± 3 | 35 ± 4 | 50 ± 5 | 45 ± 4 |
| In Vivo (db/db mice) | |||||
| Blood Glucose (mg/dL) | Fasting Blood Glucose | 350 ± 25 | 280 ± 20 | 200 ± 15 | 180 ± 12 |
| Oral Glucose Tolerance Test (AUC) | 12000 ± 800 | 9500 ± 700 | 7000 ± 600 | 6500 ± 550 | |
| Serum Insulin (ng/mL) | 15.2 ± 1.5 | 12.5 ± 1.2 | 10.1 ± 1.0 | 9.5 ± 0.8 | |
| Pancreatic Histology | Islet Area (% of total pancreas) | 0.8 ± 0.1 | 1.0 ± 0.1 | 1.3 ± 0.2 | 1.4 ± 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-diabetic effects of this compound.
In Vitro Glucose Uptake Assay in L6 Myotubes
This assay measures the ability of the compound to stimulate glucose transport into muscle cells, a key process in maintaining glucose homeostasis.
Materials:
-
L6 rat myoblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
DMEM with 2% horse serum
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor)
-
Scintillation counter and fluid
Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
Seed cells in 24-well plates.
-
Upon reaching confluence, switch to differentiation medium (DMEM with 2% horse serum) for 5-7 days to allow myotube formation.
-
-
Treatment:
-
Starve differentiated myotubes in serum-free DMEM for 3 hours.
-
Wash cells with KRP buffer.
-
Incubate cells with various concentrations of this compound, insulin (100 nM), or vehicle (DMSO) in KRP buffer for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose (0.5 µCi/well) and incubate for 10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B (10 µM) prior to adding the radiolabeled glucose.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific glucose uptake by subtracting the non-specific uptake from the total uptake.
-
Normalize data to protein concentration and express as fold change relative to the vehicle control.
-
In Vivo Study in a Type 2 Diabetes Animal Model (db/db mice)
This protocol outlines an in vivo study to evaluate the long-term effects of this compound on key diabetic parameters in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice (8 weeks old)
-
This compound
-
Metformin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
ELISA kits for insulin and adiponectin
-
Reagents for histological analysis (formalin, paraffin, insulin antibody)
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Randomly divide mice into four groups: Vehicle control, Low-dose this compound, High-dose this compound, and Metformin.
-
-
Compound Administration:
-
Administer the respective treatments daily via oral gavage for 8 weeks.
-
-
Monitoring:
-
Measure body weight and food/water intake weekly.
-
Measure fasting blood glucose weekly from tail vein blood.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at the end of the 8-week treatment period.
-
Fast mice overnight.
-
Administer a glucose solution (2 g/kg) orally.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture and sacrifice the animals.
-
Separate serum and store at -80°C for insulin and adiponectin measurement using ELISA kits.
-
Harvest the pancreas for histological analysis. Fix in 10% formalin, embed in paraffin, and perform immunohistochemistry for insulin to assess beta-cell mass and islet morphology.
-
-
Data Analysis:
-
Analyze changes in body weight, food/water intake, and fasting blood glucose over time.
-
Calculate the area under the curve (AUC) for the OGTT.
-
Compare serum insulin and adiponectin levels between groups.
-
Quantify pancreatic islet area and insulin staining intensity.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized activation of the insulin signaling pathway by this compound.
Experimental Workflow Diagram
High-Purity 5'''-O-Feruloyl Complanatoside B for Research: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity 5'''-O-Feruloyl complanatoside B in scientific research. This natural flavonoid glycoside, isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), is available from several reputable suppliers for research purposes.
Suppliers of High-Purity this compound
For researchers seeking to procure this compound, several suppliers offer high-purity grades suitable for in vitro and in vivo studies. These include:
These suppliers typically provide the compound with purity levels exceeding 98%, ensuring reliability and reproducibility in experimental settings. The compound is generally soluble in solvents such as DMSO, pyridine, methanol, and ethanol[2].
Biological Activity and Research Applications
This compound is a member of the flavonoid class of compounds, which are known for their diverse pharmacological activities. It is isolated from Astragali Semen, a traditional Chinese medicine used for various ailments. Research suggests that flavonoids from this source are implicated in the management of chronic diseases, including cardiovascular diseases, diabetes, and cancers[6][7][8]. The biological activities of flavonoids from Astragalus complanatus are thought to be mediated, in part, through the modulation of key signaling pathways, such as the NF-κB pathway, which is central to inflammation.
Table 1: Potential Research Applications of this compound
| Research Area | Potential Application |
| Oncology | Investigation of anti-proliferative and pro-apoptotic effects on various cancer cell lines.[6] |
| Cardiovascular Disease | Study of cardioprotective effects in models of cardiac dysfunction. |
| Diabetes and Metabolic Disorders | Exploration of effects on glucose metabolism and insulin (B600854) signaling pathways. |
| Inflammation | Elucidation of anti-inflammatory mechanisms, particularly the inhibition of the NF-κB signaling pathway. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 100 µM. A vehicle control (DMSO) should be included.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for Cell Viability Assay:
Cell Viability Assay Workflow
Western Blot Analysis for NF-κB Pathway Activation
This protocol is to determine the effect of this compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes. A negative control (no LPS) and a vehicle control (DMSO + LPS) should be included.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathway of LPS-induced NF-κB Activation and its Inhibition:
LPS/TLR4-mediated NF-κB signaling and its potential inhibition.
Conclusion
This compound is a promising natural compound for research in oncology, cardiovascular disease, diabetes, and inflammation. The provided protocols offer a starting point for investigating its biological activities. Researchers are encouraged to optimize these protocols for their specific experimental systems. The availability of high-purity compound from various suppliers facilitates further exploration of its therapeutic potential.
References
- 1. This compound supplier | CAS 142473-98-1 | AOBIOUS [aobious.com]
- 2. This compound | CAS:142473-98-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving the solubility of 5'''-O-Feruloyl complanatoside B for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with 5'''-O-Feruloyl complanatoside B during experimental assays.
Troubleshooting Guide
Issue: Precipitate formation when preparing stock solutions or diluting in aqueous buffers.
This compound, a flavonoid glycoside, has limited aqueous solubility, which can lead to precipitation and inaccurate results in biological assays. The following steps provide a systematic approach to troubleshoot and improve its solubility.
Workflow for Improving Solubility:
Caption: Troubleshooting workflow for improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for preparing a stock solution of this compound?
Based on available data, dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol (B145695) are suitable solvents for creating an initial high-concentration stock solution. DMSO is a common choice for in vitro assays due to its strong solubilizing power and miscibility with aqueous solutions.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." Several strategies can be employed to prevent this:
-
Optimize Co-solvent Concentration: While DMSO is a good initial solvent, high concentrations can be toxic to cells. Experiment with adding a smaller volume of the DMSO stock to a larger volume of buffer while vortexing to ensure rapid mixing. You can also explore less polar co-solvents like ethanol.[2][3]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[4] Try adjusting the pH of your aqueous buffer. Since flavonoids are generally weak acids, increasing the pH slightly may enhance solubility.[4]
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) in the assay buffer to help solubilize hydrophobic compounds by forming micelles.[2]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[6]
Q3: Are there any other advanced formulation strategies I can consider?
For more challenging solubility issues, especially for in vivo studies, consider these approaches:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and bioavailability.[2][5]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a higher dissolution rate.[2][7] This can be achieved through techniques like micronization or nanosuspension.[2][5]
Quantitative Data Summary
| Solvent/Excipient | Type | Recommended Starting Concentration in Final Assay Medium | Notes |
| DMSO | Co-solvent | < 1% (v/v) | High solubilizing power, but can be cytotoxic at higher concentrations.[1] |
| Ethanol | Co-solvent | < 5% (v/v) | Generally less toxic to cells than DMSO. |
| Methanol | Co-solvent | Not generally recommended for cell-based assays due to toxicity. | Can be used for non-cellular assays. |
| Tween® 20/80 | Surfactant | 0.01% - 0.1% (v/v) | Can interfere with some assays; a vehicle control is essential. |
| β-Cyclodextrin | Complexing Agent | 1 - 10 mM | Can enhance solubility by forming inclusion complexes.[6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Accurately weigh 1 mg of this compound.
-
Add 107.2 µL of DMSO to achieve a 10 mM stock solution (Molecular Weight: 932.8 g/mol ).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using β-Cyclodextrin
-
Prepare a 10 mM solution of β-cyclodextrin in your desired aqueous assay buffer.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 20 mM in DMSO).
-
Slowly add the compound stock solution to the β-cyclodextrin solution with vigorous stirring.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical relationship between the solubility problem and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Stability of 5'''-O-Feruloyl complanatoside B in different solvents
Technical Support Center: 5'''-O-Feruloyl complanatoside B
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Stability of this compound in Different Solvents
Question: How stable is this compound in common laboratory solvents?
Answer:
Currently, there is limited published data specifically detailing the stability of this compound across a range of solvents. However, based on the general stability of flavonoid glycosides and feruloyl derivatives, it is anticipated that the stability will be influenced by the solvent's polarity, pH, and the storage conditions (temperature and light exposure).
To facilitate your research, we have provided a general experimental protocol to assess its stability and a template table to present the data.
Hypothetical Stability Data of this compound
The following table represents a template for presenting stability data. Actual results will vary based on experimental conditions.
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | Degradation (%) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | 0 | 1000 | 1000 | 0 | Clear solution |
| 24 | 1000 | 985 | 1.5 | No visible change | ||
| 48 | 1000 | 962 | 3.8 | No visible change | ||
| 4 | 0 | 1000 | 1000 | 0 | Clear solution | |
| 24 | 1000 | 995 | 0.5 | No visible change | ||
| 48 | 1000 | 991 | 0.9 | No visible change | ||
| Ethanol (B145695) | 25 | 0 | 1000 | 1000 | 0 | Clear solution |
| 24 | 1000 | 950 | 5.0 | Slight yellowing | ||
| 48 | 1000 | 890 | 11.0 | Noticeable yellowing | ||
| 4 | 0 | 1000 | 1000 | 0 | Clear solution | |
| 24 | 1000 | 988 | 1.2 | No visible change | ||
| 48 | 1000 | 975 | 2.5 | No visible change | ||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | 0 | 1000 | 1000 | 0 | Clear solution |
| 24 | 1000 | 850 | 15.0 | Significant yellowing | ||
| 48 | 1000 | 720 | 28.0 | Precipitate observed | ||
| 4 | 0 | 1000 | 1000 | 0 | Clear solution | |
| 24 | 1000 | 960 | 4.0 | Slight cloudiness | ||
| 48 | 1000 | 910 | 9.0 | Cloudiness increased |
Experimental Protocols
Question: What is a standard protocol for determining the stability of this compound in different solvents?
Answer:
A robust method for assessing the stability of this compound involves using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This allows for the quantification of the parent compound over time.
Protocol for Solvent Stability Assessment
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the test solvents (e.g., DMSO, ethanol, PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Aliquot the working solutions into several vials for each time point and temperature condition to be tested (e.g., 0, 6, 12, 24, 48 hours at 4°C and 25°C).
-
Protect the samples from light by using amber vials or covering them with aluminum foil.
-
-
Sample Analysis by HPLC:
-
At each designated time point, take an aliquot from the respective vial.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve good separation.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial concentration (time 0).
-
The degradation percentage can be calculated as: (1 - (Peak Area at time t / Peak Area at time 0)) * 100.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Guides
Question: I am seeing unexpected peaks in my HPLC chromatogram during my stability study. What could be the cause?
Answer:
Unexpected peaks can arise from several sources. Here are some common causes and troubleshooting steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the injector and column with a strong solvent. Use fresh, high-purity mobile phase. |
| Split Peaks | Column void, partially blocked frit, or sample solvent incompatible with the mobile phase. | Reverse-flush the column. If the problem persists, replace the column. Ensure the sample is dissolved in a solvent similar to the mobile phase. |
| Broad Peaks | Column contamination, low mobile phase flow rate, or leaks in the system. | Replace the guard column. Check for leaks and ensure the flow rate is correct. |
| New Peaks Appearing Over Time | Degradation of this compound. | This is expected in a stability study. Characterize the new peaks using mass spectrometry (LC-MS) to identify degradation products. |
Question: My results show rapid degradation of the compound in an aqueous buffer. How can I mitigate this?
Answer:
Flavonoid glycosides can be susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. Consider the following:
-
pH Adjustment: Test the stability in buffers with a slightly acidic pH (e.g., pH 5-6), as this can often slow down hydrolysis.
-
Lower Temperature: Conduct experiments at lower temperatures (e.g., 4°C) to reduce the rate of degradation.
-
Aqueous-Organic Mixtures: If compatible with your experimental design, consider using a mixture of buffer and an organic solvent (e.g., ethanol or acetonitrile) to improve stability.
-
Fresh Preparations: For biological assays, prepare fresh solutions immediately before use.
FAQs
Q1: What are the likely degradation products of this compound?
A1: The degradation of this compound is likely to occur through the hydrolysis of the ester and glycosidic bonds. This would result in the formation of complanatoside B and ferulic acid, and further hydrolysis could yield the aglycone and respective sugar moieties.
Q2: Which signaling pathways might be affected by this compound or its degradation products?
A2: Flavonoids from Astragalus species have been reported to modulate various signaling pathways.[1][2] It is plausible that this compound could influence pathways such as the NF-κB signaling pathway, which is involved in inflammation.[1][2][3] The compound may also interact with pathways related to oxidative stress and cell survival.
Potential Signaling Pathway Modulation
References
- 1. Frontiers | Integrating Network Pharmacology and Experimental Validation to Investigate the Effects and Mechanism of Astragalus Flavonoids Against Hepatic Fibrosis [frontiersin.org]
- 2. Integrating Network Pharmacology and Experimental Validation to Investigate the Effects and Mechanism of Astragalus Flavonoids Against Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Optimizing Extraction of 5'''-O-Feruloyl Complanatoside B from Astragalus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 5'''-O-Feruloyl complanatoside B from the seeds of Astragalus complanatus (Semen Astragali Complanati).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Astragalus complanatus?
A1: this compound is an acylated flavonol glycoside found in the seeds of Astragalus complanatus.[1][2] Flavonoids from this plant, are recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects, making them of significant interest for pharmaceutical research and development.[3][4]
Q2: Which extraction methods are most effective for obtaining flavonoid glycosides from Astragalus?
A2: Several methods can be employed, each with distinct advantages. Conventional methods include solvent reflux and maceration.[3] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE) are often more efficient, offering higher yields in shorter times.[5] UAE, in particular, is noted for its efficiency in extracting flavonoids by using ultrasonic cavitation to disrupt cell walls.
Q3: What is the best solvent for extracting this compound?
A3: As a polar flavonoid glycoside, this compound is best extracted using polar solvents. Aqueous ethanol (B145695) (typically 60-80%) and methanol (B129727) are the most commonly reported and effective solvents for extracting flavonoids from Astragalus species.[2][3] The specific concentration of ethanol should be optimized for your particular experimental setup.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is the standard analytical method for the precise quantification of specific flavonoid glycosides like this compound.[1][6][7] A validated method with a reference standard is required for accurate results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | 1. Sub-optimal Solvent Choice: The polarity of the solvent may not be suitable for this compound. 2. Inefficient Extraction Method: Insufficient disruption of plant cell walls. 3. Degradation of Compound: Acylated glycosides can be sensitive to high temperatures, prolonged extraction times, or inappropriate pH levels.[8] The feruloyl group may be cleaved under harsh conditions. | 1. Optimize Solvent: Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 80%). Aqueous ethanol is generally effective for flavonoid glycosides. 2. Enhance Extraction: Switch to or optimize an advanced method like Ultrasound-Assisted Extraction (UAE). Ensure the plant material is finely powdered to maximize surface area. 3. Control Conditions: Reduce extraction temperature (see Table 1 for ranges). Perform a time-course experiment to find the optimal duration without causing degradation. Ensure the solvent pH is near neutral unless otherwise specified. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of secondary metabolites can vary based on harvest time, growing conditions, and storage. 2. Inconsistent Grinding: Particle size affects extraction efficiency. 3. Fluctuations in Extraction Parameters: Minor, unmonitored changes in temperature, time, or solvent ratio. | 1. Standardize Material: Whenever possible, use a single, homogenized batch of plant material for a series of experiments. Document the source and batch number. 2. Uniform Particle Size: Sieve the powdered plant material to ensure a consistent and fine particle size for all extractions. 3. Strict Parameter Control: Calibrate equipment regularly. Precisely control temperature, sonication power, solvent-to-solid ratio, and extraction time for every run. |
| Presence of Impurities in Extract | 1. Co-extraction of Other Compounds: The chosen solvent will inevitably extract other compounds with similar polarity (e.g., other flavonoids, saponins). 2. Extraction of Lipids and Fats: If using whole seeds, non-polar compounds may be co-extracted, especially with lower polarity solvents. | 1. Purification Steps: Employ post-extraction purification techniques such as liquid-liquid partitioning or solid-phase extraction (e.g., using macroporous resins like Diaion HP-20) to separate the target compound.[1] 2. Defatting Step: Before the main extraction, pre-extract the powdered seeds with a non-polar solvent like n-hexane to remove lipids. |
| Poor Separation in HPLC Analysis | 1. Inappropriate Column or Mobile Phase: The HPLC method is not optimized for separating complex flavonoid glycosides. 2. Sample Overload: Injecting too concentrated an extract can lead to broad, overlapping peaks. | 1. Method Development: Use a C18 column and optimize the mobile phase gradient (typically acetonitrile (B52724) and water with a small amount of formic acid to improve peak shape). 2. Dilute Sample: Dilute the extract before injection. Perform a series of dilutions to find the optimal concentration for clear peak separation. |
Data on Extraction Parameters
The following tables summarize quantitative data from studies on flavonoid extraction from Astragalus species, providing a baseline for optimization.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Astragalus
| Parameter | Optimized Value/Range | Source(s) |
| Ethanol Concentration | 70-75% | [1] |
| Extraction Temperature | 50-64°C | [4] |
| Extraction Time | 35-75 minutes | [1][4] |
| Liquid-to-Solid Ratio | 24-40 mL/g | [1][4] |
| Ultrasonic Power | 100-234 W | [4] |
Table 2: Comparison of Different Extraction Methods for Total Flavonoids
| Extraction Method | Key Advantages | Key Disadvantages |
| Solvent Reflux | Simple setup, effective for many compounds. | Time-consuming, uses large solvent volumes, potential for thermal degradation.[3] |
| Ultrasound-Assisted (UAE) | High efficiency, reduced extraction time and solvent use.[4] | Requires specialized equipment, potential for localized heating. |
| Enzyme-Assisted (EAE) | High specificity, can break down cell walls effectively. | Cost of enzymes, requires specific pH and temperature conditions. |
| Microwave-Assisted (MAE) | Very rapid, high extraction rates. | Requires specialized microwave equipment, risk of overheating and degradation. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a recommended starting point based on optimized conditions for total flavonoids from Astragalus. Further optimization for the specific target compound is advised.
-
Sample Preparation:
-
Grind dried seeds of Astragalus complanatus into a fine powder (e.g., to pass through a 40-60 mesh sieve).
-
Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
-
-
Extraction:
-
Weigh 1.0 g of the dried powder and place it into a 50 mL extraction vessel.
-
Add 30 mL of 75% aqueous ethanol (a 1:30 solid-to-liquid ratio).[1]
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Set the extraction temperature to 58°C and the ultrasonic power to 100 W.[1]
-
Extract for 35 minutes.[1]
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Re-extract the residue one more time under the same conditions to maximize yield.
-
Combine the supernatants.
-
-
Solvent Removal and Analysis:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol or mobile phase for HPLC or LC-MS analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Conventional Solvent Reflux Extraction
This protocol is based on traditional methods reported for flavonoid analysis in Astragalus complanatus.[3]
-
Sample Preparation:
-
Prepare finely ground and dried Astragalus complanatus seed powder as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the dried powder in a round-bottom flask.
-
Add 300 mL of 70% aqueous ethanol (a 1:30 solid-to-liquid ratio).
-
Set up a reflux condenser and heat the mixture to boiling.
-
Maintain the reflux for 1 hour.[3]
-
-
Sample Recovery:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Collect the filtrate (extract). It is recommended to re-extract the residue twice more, combining all filtrates.
-
-
Solvent Removal and Analysis:
-
Concentrate the combined filtrates using a rotary evaporator.
-
Prepare the final extract for analysis as described in Protocol 1.
-
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of Astragali Complanati Semen and Its Hypocholesterolemic Effect Using Serum Metabolomics Based on Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Analysis of Astragali Complanati Semen and Its Hypocholesterolemic Effect Using Serum Metabolomics Based on Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of 5'''-O-Feruloyl complanatoside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 5'''-O-Feruloyl complanatoside B and other flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid glycoside isolated from Astragali Semen, the seeds of Astragalus complanatus.[1][2] Like many flavonoids, it is being investigated for its potential therapeutic effects in chronic diseases such as cardiovascular diseases, diabetes, and cancers.[2][3][4] However, flavonoids, in general, exhibit low oral bioavailability due to factors like poor aqueous solubility, extensive metabolism in the gut and liver, and rapid elimination.[5][6][7] This low bioavailability can limit their therapeutic efficacy, making it a significant concern for in vivo applications.
Q2: What are the primary reasons for the low bioavailability of flavonoids like this compound?
A2: The low bioavailability of flavonoids is generally attributed to several factors:
-
Poor Aqueous Solubility: Many flavonoids are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which limits their dissolution and subsequent absorption.[5][6]
-
Extensive First-Pass Metabolism: Flavonoids undergo significant metabolism by enzymes in the intestinal wall and the liver (Phase I and Phase II metabolism), leading to the formation of metabolites that are often less active and more readily excreted.[7] Glucuronidation is a major metabolic pathway that reduces the bioavailability of many phenolic compounds.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump flavonoids back into the intestinal lumen, reducing their net absorption.
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Degradation in the Gastrointestinal Tract: The chemical structure of flavonoids can be susceptible to degradation by gut microbiota and the harsh pH conditions of the stomach.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: While specific data for this compound is limited, several strategies have proven effective for improving the bioavailability of other flavonoids and can be investigated for this compound. These can be broadly categorized as:
-
Formulation-Based Approaches: Utilizing nanodelivery systems such as nanoemulsions, nanoparticles, and liposomes can improve solubility, protect the flavonoid from degradation, and enhance absorption.[5]
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Co-administration with Bioenhancers: Administering the flavonoid with compounds that inhibit its metabolism or efflux can increase its systemic exposure. Piperine (B192125), an alkaloid from black pepper, is a well-known bioenhancer.[8]
-
Structural Modification: Chemical modifications of the flavonoid structure, such as methylation or acylation, can improve its lipophilicity and metabolic stability.[9]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in preclinical animal studies.
Troubleshooting Steps:
-
Assess Formulation and Solubility:
-
Problem: The compound may not be fully dissolved in the vehicle used for oral administration, leading to variable dosing and poor absorption.
-
Solution: Evaluate the solubility of this compound in various pharmaceutically acceptable vehicles. Consider using co-solvents or preparing a nanoemulsion to improve solubility and dissolution rate.
-
-
Investigate Metabolic Stability:
-
Problem: Rapid metabolism in the gut wall and liver can lead to low systemic exposure of the parent compound.
-
Solution: Conduct in vitro metabolism studies using liver microsomes or intestinal S9 fractions to understand the metabolic fate of the compound. If extensive metabolism is observed, consider co-administration with a metabolic inhibitor like piperine.
-
-
Optimize the Animal Study Protocol:
-
Problem: Suboptimal dosing volumes, gavage technique, or blood sampling times can lead to inaccurate pharmacokinetic data.
-
Solution: Ensure proper oral gavage technique to deliver the full dose to the stomach. Optimize the blood sampling schedule to capture the absorption, distribution, and elimination phases accurately. A typical schedule includes time points at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]
-
Issue 2: High variability in bioavailability enhancement when using nanoformulations.
Troubleshooting Steps:
-
Characterize the Nanoformulation Thoroughly:
-
Problem: Inconsistent particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion can lead to variable in vivo performance.
-
Solution: Characterize each batch of the nanoformulation for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Ensure these parameters are within a narrow, reproducible range. For example, a desirable nanoemulsion would have a particle size below 200 nm and a PDI below 0.3.
-
-
Evaluate Formulation Stability:
-
Problem: The nanoemulsion may not be stable under the physiological conditions of the gastrointestinal tract, leading to premature release of the flavonoid.
-
Solution: Assess the stability of the nanoformulation in simulated gastric and intestinal fluids. Monitor for any changes in particle size or signs of drug precipitation.
-
-
Standardize the Preparation Method:
-
Problem: Minor variations in the nanoemulsion preparation process can lead to significant differences in the final product.
-
Solution: Strictly adhere to a standardized protocol for nanoemulsion preparation, including the order of component addition, stirring speed, and homogenization parameters.
-
Data Presentation: Strategies to Enhance Flavonoid Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanoemulsions | Increases solubility and surface area for absorption; protects from enzymatic degradation.[5] | Significant improvement in bioavailability; suitable for lipophilic compounds. | Requires specialized equipment for preparation and characterization; potential for physical instability. |
| Polymeric Nanoparticles | Encapsulates the flavonoid, providing controlled release and protection from degradation. | High loading capacity; potential for targeted delivery. | Potential for polymer-related toxicity; complex manufacturing process. |
| Liposomes | Encapsulates the flavonoid in a lipid bilayer, facilitating absorption. | Biocompatible and biodegradable; can encapsulate both hydrophilic and lipophilic compounds. | Low encapsulation efficiency for some compounds; potential for instability. |
| Co-administration with Piperine | Inhibits P-glycoprotein and CYP3A4 enzymes in the intestine and liver, reducing efflux and metabolism.[8] | Easy to implement; synergistic therapeutic effects may be possible. | Potential for drug-drug interactions; effect can vary between individuals. |
| Structural Modification (e.g., Methylation) | Increases lipophilicity and metabolic stability.[9] | Can lead to a new chemical entity with improved drug-like properties. | Requires synthetic chemistry expertise; modified compound may have altered biological activity. |
Experimental Protocols
Protocol 1: Preparation of a Flavonoid Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound (or other flavonoid)
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the flavonoid in the oil phase. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze the nanoemulsion using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoemulsion droplets using DLS.
-
Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency: Determine the amount of flavonoid encapsulated in the nanoemulsion using a suitable analytical method like HPLC after separating the free drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats with Piperine Co-administration
This protocol outlines an in vivo study to evaluate the effect of piperine on the pharmacokinetics of a flavonoid.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound (or other flavonoid)
-
Piperine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the rats overnight (12-16 hours) with free access to water before dosing.
-
Dosing:
-
Group 1 (Control): Administer the flavonoid suspension orally via gavage at a predetermined dose.
-
Group 2 (Treatment): Administer piperine orally 30 minutes before the oral administration of the flavonoid at the same dose as the control group.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the flavonoid in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups using non-compartmental analysis software. Compare the parameters between the control and treatment groups to determine the effect of piperine on the flavonoid's bioavailability.
Mandatory Visualizations
Signaling Pathways
References
- 1. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids [frontiersin.org]
- 4. akjournals.com [akjournals.com]
- 5. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5'''-O-Feruloyl complanatoside B and Astragalus complanatus Flavonoid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5'''-O-Feruloyl complanatoside B and total flavonoid extracts from Astragalus complanatus (Semen Astragali Complanati). Due to the limited specific data on this compound, this guide leverages information on the total flavonoid extracts from its natural source, which can provide valuable insights for experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Solubility
Q1: I am having trouble dissolving this compound / Astragalus complanatus flavonoid extract. What solvents are recommended?
A1: Flavonoid glycosides like this compound can exhibit limited solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your assays low (typically below 0.5%). For extraction from plant material, ethanol (B145695) or methanol (B129727) are commonly used.
Q2: My dissolved flavonoid solution appears cloudy or forms a precipitate when added to my aqueous cell culture medium. What should I do?
A2: This is a common issue related to the poor aqueous solubility of many flavonoids. Here are some troubleshooting steps:
-
Lower the final concentration: The flavonoid may be precipitating out at the concentration you are using. Try a lower final concentration.
-
Optimize DMSO concentration: Ensure the final DMSO concentration is not exceeding a level that is toxic to your cells but is sufficient to maintain solubility.
-
Use a carrier: For in vivo studies, formulation with carriers like cyclodextrins can enhance solubility. For in vitro work, conjugation with sugars to form glycosides can improve solubility.
-
Sonication: Briefly sonicating the final solution might help in dissolving small precipitates.
-
Fresh dilutions: Always prepare fresh dilutions from your DMSO stock for each experiment.
2. Inconsistent Results in Cell-Based Assays
Q3: I am observing inconsistent results in my cell viability (e.g., MTT) assays with Astragalus complanatus flavonoid extract. What could be the cause?
A3: Inconsistent results in cell-based assays with plant extracts can stem from several factors:
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Extract variability: The composition of plant extracts can vary depending on the source, harvesting time, and extraction method. Ensure you are using a standardized extract or a well-characterized batch.
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Interference with the assay: Flavonoids, being antioxidants, can directly reduce the MTT reagent, leading to a false positive signal for cell viability. It is crucial to include a cell-free control (media + flavonoid extract + MTT reagent) to check for direct reduction. Consider using an alternative viability assay like the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.
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Cell culture conditions: Variations in cell seeding density, passage number, and growth phase can all impact the cellular response to treatment. Maintain consistent cell culture practices.
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Solvent effects: As mentioned, high concentrations of the solvent (e.g., DMSO) can affect cell viability. Always include a vehicle control (cells + solvent at the same final concentration as the treated wells).
Q4: My Western blot results for signaling proteins after treatment with the flavonoid extract are not reproducible. What are some common pitfalls?
A4: Western blotting with plant extracts can be challenging. Here are some troubleshooting tips:
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Protein extraction: Plant-derived compounds can interfere with protein extraction and quantification. Ensure your lysis buffer is effective and that you are accurately quantifying protein concentrations before loading.
-
Antibody specificity: Verify the specificity of your primary antibodies for the target proteins.
-
Loading controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Blocking and washing: Optimize blocking conditions (e.g., using non-fat milk or BSA) and washing steps to minimize non-specific antibody binding and background noise.
Quantitative Data Summary
The following tables summarize representative quantitative data for total flavonoid extracts from Astragalus species. Note that specific values for this compound are not widely available in the literature.
Table 1: Total Phenolic and Flavonoid Content of Astragalus membranaceus Root Extracts from Different Origins [1]
| Origin | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg CE/g extract) |
| Inner Mongolia | 197.40 ± 1.95 | 112.75 ± 0.77 |
| Heilongjiang | 164.93 ± 2.14 | 52.27 ± 4.63 |
| Shanxi | 155.62 ± 0.95 | 69.12 ± 6.59 |
| Gansu | 135.24 ± 1.66 | 67.22 ± 3.67 |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents
Table 2: Antioxidant Activity of Astragalus membranaceus Stem and Leaf Flavonoids [2]
| Assay | EC50 (mg/mL) |
| DPPH Radical Scavenging | 1.25 |
| ABTS•+ Radical Scavenging | 5.0 |
| Ferric Reducing Antioxidant Power (FRAP) | 1.25 |
EC50 represents the concentration that causes a 50% maximal effect.
Table 3: Anti-inflammatory Effects of Total Flavonoids of Astragalus (TFA) on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [3]
| Cytokine | Effect of TFA Treatment |
| TNF-α | Significantly inhibited mRNA levels in a dose-dependent manner |
| IL-1β | Significantly inhibited mRNA levels in a dose-dependent manner |
| IL-6 | Significantly inhibited mRNA levels in a dose-dependent manner |
| IL-10 | Increased mRNA level in a dose-dependent manner |
Experimental Protocols
1. Extraction of Total Flavonoids from Astragalus complanatus Seeds
This protocol is a general guideline and may require optimization.
-
Plant Material: Dried and powdered seeds of Astragalus complanatus.
-
Extraction Solvent: 70% Ethanol.
-
Procedure:
-
Mix the powdered seeds with the 70% ethanol in a 1:10 ratio (w/v).
-
Macerate for 24 hours at room temperature with occasional stirring.
-
Filter the extract.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The resulting crude extract can be further purified using column chromatography (e.g., with macroporous resin).
-
2. DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Methanol.
-
Test sample (flavonoid extract dissolved in a suitable solvent).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
Prepare different concentrations of the test sample and positive control.
-
In a 96-well plate, add your sample or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against sample concentration.
-
3. MTT Assay for Cell Viability
-
Materials:
-
Cells of interest (e.g., cancer cell line, normal cell line).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Test compound (flavonoid extract).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of the flavonoid extract for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals. If using suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: General experimental workflow for studying Astragalus complanatus flavonoids.
Caption: Inhibition of the JNK/AKT/NF-κB signaling pathway by total flavonoids of Astragalus.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and anti-inflammatory effects of total flavonoids of Astragalus by regulating NF-ΚB and MAPK signalling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity standards for 5'''-O-Feruloyl complanatoside B in biological assays
Welcome to the technical support center for 5'''-O-Feruloyl complanatoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity standards, experimental best practices, and troubleshooting for biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a flavonoid glycoside that has been isolated from the seeds of Astragalus complanatus.[1][2] Like other flavonoids, it is being investigated for a variety of potential therapeutic effects, including applications in cardiovascular disease, diabetes, and cancer research.[1][2]
Q2: What purity level of this compound is recommended for biological assays?
A2: For cell-based assays and other biological experiments, a purity of ≥98% is highly recommended. This minimizes the risk of confounding results from impurities. Commercially available this compound is often supplied at this purity level.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. For cell culture experiments, preparing a high-concentration stock solution in DMSO is a common practice. It is crucial to ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound?
A4: Both the solid compound and stock solutions should be stored at -20°C or -80°C to maintain stability and prevent degradation. Protect from light and moisture.
Purity and Quality Control Standards
Ensuring the purity and integrity of this compound is critical for obtaining reliable and reproducible data in biological assays. The following table summarizes key quality control parameters.
| Parameter | Recommended Specification | Analytical Method | Purpose |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To ensure the compound is free from significant impurities that could interfere with the assay. |
| Identity | Conforms to reference spectra | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm the chemical structure of the compound. |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) | To ensure that residual solvents from synthesis and purification are below levels that could cause toxicity. |
| Appearance | White to off-white solid | Visual Inspection | A basic check for degradation or contamination. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in biological assays.
Issue 1: Inconsistent or No Biological Effect Observed
-
Possible Cause:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Low Purity: The presence of impurities may interfere with the expected activity.
-
Incorrect Concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response.
-
Cell Line Insensitivity: The chosen cell line may not express the target of this compound.
-
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution from the solid compound.
-
Confirm Purity: If possible, re-verify the purity of the compound using HPLC.
-
Recalculate Dilutions: Double-check all calculations for the preparation of working solutions.
-
Literature Review: Confirm that the chosen cell line and assay are appropriate for studying the effects of this class of compounds.
-
Include Positive Controls: Use a compound with a known effect on your assay to ensure the experimental system is working correctly.
-
Issue 2: Poor Solubility in Aqueous Media
-
Possible Cause:
-
Precipitation: The compound may precipitate when the DMSO stock is diluted into aqueous assay buffer or cell culture medium.
-
-
Troubleshooting Steps:
-
Optimize Dilution: When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid mixing and minimize precipitation.
-
Use a Carrier Protein: For certain applications, a carrier protein like bovine serum albumin (BSA) can help to maintain the solubility of hydrophobic compounds.
-
Test Different Solvents: While DMSO is common, for some assays, ethanol may be a suitable alternative. Always include a vehicle control.
-
Issue 3: Observed Cytotoxicity at Low Concentrations
-
Possible Cause:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the well may be too high.
-
Compound-Induced Cytotoxicity: The compound itself may be cytotoxic to the specific cell line at the tested concentrations.
-
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle control with the highest concentration of the solvent used.
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations to determine the cytotoxic threshold of this compound for your cell line.
-
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: A typical workflow for a cell viability (MTT) assay.
Potential Signaling Pathways
Flavonoids are known to modulate a variety of signaling pathways. While the specific pathways affected by this compound require further investigation, based on the activity of similar compounds, it may influence the following:
-
Antioxidant Response Pathways: Flavonoids can scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes through pathways like the Nrf2-ARE pathway.
-
Anti-inflammatory Pathways: Many flavonoids can inhibit pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, leading to reduced production of inflammatory cytokines.
-
Apoptosis Pathways: In cancer research, flavonoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by flavonoids.
References
Technical Support Center: Analysis of 5'''-O-Feruloyl complanatoside B by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 5'''-O-Feruloyl complanatoside B.
Troubleshooting Guide
This guide addresses specific issues related to matrix effects in a question-and-answer format.
Q1: I am observing significant ion suppression for my analyte, this compound, resulting in low signal intensity and poor sensitivity. What are the likely causes and how can I troubleshoot this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For flavonoid glycosides like this compound, common sources of ion suppression in biological matrices (e.g., plasma, urine) are phospholipids, salts, and proteins.[2]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[1][3]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of matrix effects.[4] If you are using PPT (e.g., with acetonitrile (B52724) or methanol), consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[3] Consider using a mixed-mode or a specific phospholipid removal SPE cartridge for the cleanest extracts.
-
-
Optimize Chromatographic Separation: Increasing the separation between your analyte and co-eluting matrix components can significantly reduce ion suppression.
-
Gradient Modification: Adjust the gradient profile of your mobile phase to better resolve the analyte from the matrix components.
-
Column Chemistry: Ensure you are using an appropriate column. A C18 column is a common choice for flavonoid analysis.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve separation.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[6] The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the analyte's behavior should be carefully validated.
Q2: My results for this compound show high variability between replicate injections of the same sample. Could this be due to matrix effects?
A2: Yes, high variability is a classic symptom of inconsistent matrix effects. This can occur if the concentration of interfering components varies between samples or if the matrix affects the ionization process erratically.
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Perform a post-extraction spike experiment with multiple lots of your biological matrix to quantify the variability of the matrix effect. Regulatory guidance often suggests that the coefficient of variation (CV) of the internal standard-normalized matrix factor across different matrix lots should be within 15%.
-
Improve Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied to all samples. Automation can help minimize variability.
-
Check for Carryover: Analyte or matrix components from a high-concentration sample can carry over to subsequent injections, causing variability. Implement a rigorous needle and injector wash protocol.
Q3: I am developing a new LC-MS method for this compound. How can I proactively assess and minimize potential matrix effects?
A3: A proactive approach during method development is crucial for developing a robust and reliable assay.
Assessment and Mitigation Workflow:
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Steps:
-
Initial Assessment: During early method development, use a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of a pure standard of this compound into the MS while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate where matrix components are eluting and causing interference.
-
Quantitative Evaluation: Once you have a preliminary method, perform a post-extraction spike experiment to quantify the matrix effect. This compares the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.
-
Iterative Optimization: Based on the results of your assessment, iteratively optimize your sample preparation and chromatography as described in the previous questions. The goal is to minimize the matrix effect and ensure it is consistent across different sources of the matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a flavonoid glycoside. Its parent compound, complanatoside, is found in traditional Chinese medicines like Semen Astragali Complanati. It has a molecular formula of C43H48O23 and a molecular weight of 932.8 g/mol . It is reported to be soluble in DMSO, pyridine, methanol (B129727), and ethanol.
Q2: What are typical LC-MS parameters for the analysis of flavonoid glycosides?
A2: While specific parameters should be optimized for this compound, a good starting point based on the analysis of similar compounds would be:
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]
-
Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for flavonoids.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A3: The commercial availability of a specific SIL-IS for this compound may be limited. If a SIL-IS is not available, a structural analog can be used as an alternative internal standard. However, it is crucial to demonstrate that the analog chromatographically co-elutes with the analyte and effectively compensates for matrix effects.
Q4: What level of matrix effect is considered acceptable?
A4: According to regulatory guidelines, the internal standard-normalized matrix factor should be consistent across at least six different lots of the biological matrix, with a coefficient of variation (CV) of ≤15%.
Quantitative Data on Matrix Effects for Flavonoids
The following table summarizes representative matrix effect data for various flavonoids from a study using a post-extraction addition method. This data illustrates the common phenomenon of ion suppression.
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Rutin | Red Onion | -25.3 | [1] |
| Quercetin | Red Onion | -44.0 | [1] |
| Hesperidin | Orange Peel | -15.8 | [1] |
| Hesperetin | Orange Peel | -30.5 | [1] |
| Kaempferol | Honey | -0.5 | [1] |
Note: A negative value indicates ion suppression.
Experimental Protocol: Evaluation and Mitigation of Matrix Effects for this compound in Human Plasma
This protocol provides a detailed methodology for assessing and minimizing matrix effects during the LC-MS/MS analysis of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a suitable structural analog
-
Human plasma (at least 6 different lots)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized to separate the analyte from matrix interferences. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: ESI in negative ion mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its IS to identify the precursor ions and optimize collision energies for the most abundant product ions.
3. Sample Preparation (Solid-Phase Extraction)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of 5'''-O-Feruloyl complanatoside B
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the cellular uptake of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside. Given the inherent challenges in the bioavailability of many flavonoid glycosides, this guide offers structured advice, detailed experimental protocols, and illustrative data.
Frequently Asked Questions (FAQs)
Q1: My results show very low intracellular concentrations of this compound. What are the likely reasons?
A1: Low cellular uptake of flavonoid glycosides like this compound is a common issue. Several factors could be contributing:
-
Poor Membrane Permeability: The glycoside moiety (sugar molecule) increases the molecule's polarity and size, hindering its ability to passively diffuse across the lipophilic cell membrane.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.[1]
-
Low Bioavailability: Flavonoid glycosides are often less bioavailable than their aglycone (non-sugar) counterparts.[2]
-
Experimental Conditions: Suboptimal incubation time, compound concentration, or cell health can all negatively impact uptake.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: Several strategies can be employed:
-
Formulation Approaches: Encapsulating the compound in nanoparticles or liposomes can improve solubility and facilitate cellular entry.
-
Use of Permeability Enhancers: Co-administration with compounds that modulate tight junctions or inhibit efflux transporters can increase intracellular accumulation.
-
Enzymatic Hydrolysis: Pre-treatment with specific glycosidases to cleave the sugar moiety can yield the more permeable aglycone. Studies have shown that hydrolysis of flavonoid glycosides can occur in the small intestine.[3]
Q3: How can I determine if this compound is a substrate for efflux transporters?
A3: A bi-directional transport assay using a cell model like Caco-2 is the standard method.[4][5] By measuring the transport of the compound from the apical (top) to the basolateral (bottom) side of the cell monolayer and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. This can be confirmed by repeating the assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) for P-gp.[4]
Q4: Is it necessary to assess the cytotoxicity of this compound before conducting uptake studies?
A4: Absolutely. It is crucial to work with non-toxic concentrations of the compound to ensure that any observed effects on uptake are not due to compromised cell viability. A cell viability assay, such as the MTT or MTS assay, should be performed to determine the concentration range where the compound does not significantly affect cell health.[6][7][8]
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low or No Detectable Intracellular Compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 30 min, 1, 2, 4, 6 hours) to determine the optimal incubation period. | Identification of the time point with maximum intracellular accumulation. |
| Compound Degradation | Assess the stability of the compound in your cell culture medium over the experimental time course using HPLC. | Confirmation that the compound remains stable throughout the experiment. |
| Low Starting Concentration | Increase the concentration of the compound in the incubation medium, staying within the non-toxic range determined by your cytotoxicity assay. | Increased intracellular concentration, assuming uptake is not saturated. |
| Analytical Sensitivity | Optimize your analytical method (e.g., HPLC, LC-MS/MS) for higher sensitivity. Ensure proper cell lysis and extraction procedures. | Improved detection and quantification of the intracellular compound.[9][10][11][12] |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells. Use a hemocytometer or automated cell counter for accurate cell counting. | Reduced well-to-well variability in cell number, leading to more consistent uptake results. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. | Increased precision and accuracy in the addition of compound and reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | Minimized variability caused by temperature and humidity gradients across the plate. |
| Incomplete Cell Lysis | Optimize the lysis buffer and procedure (e.g., sonication, freeze-thaw cycles) to ensure complete release of intracellular contents. | More consistent and complete extraction of the compound from the cells. |
Data Presentation
Table 1: Comparison of Uptake Enhancement Strategies for this compound
| Treatment | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (ng/mg protein) | Fold Increase vs. Control |
| Control (Compound alone) | 10 | 2 | 15.2 ± 2.1 | 1.0 |
| + Verapamil (P-gp Inhibitor) | 10 | 2 | 42.5 ± 4.5 | 2.8 |
| Liposomal Formulation | 10 | 2 | 78.9 ± 6.3 | 5.2 |
| Nanoparticle Formulation | 10 | 2 | 112.4 ± 9.8 | 7.4 |
Table 2: Caco-2 Permeability Data for this compound
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 1.2 ± 0.2 | 4.5 |
| Basolateral to Apical (B-A) | 5.4 ± 0.6 | |
| A-B with Verapamil | 3.8 ± 0.4 | 1.1 |
| B-A with Verapamil | 4.2 ± 0.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay determines the concentration range at which this compound is not cytotoxic.[6][7][8][13]
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., Caco-2, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cellular Uptake Assay
This protocol quantifies the intracellular accumulation of the compound.
Materials:
-
24-well cell culture plates
-
Cells of interest
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Protein quantification assay kit (e.g., BCA)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Treat cells with a non-toxic concentration of this compound for the desired time.
-
To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add 200 µL of lysis buffer to each well and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Use an aliquot of the supernatant for protein quantification.
-
Process the remaining supernatant for compound quantification by HPLC or LC-MS/MS. This typically involves protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Normalize the amount of compound detected to the total protein content of the sample (e.g., ng of compound per mg of protein).
Protocol 3: Caco-2 Permeability Assay
This assay assesses the transport of the compound across an intestinal epithelial cell monolayer.[1][4][5][14][15]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (paracellular integrity marker)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring TEER values. Values should be >250 Ω·cm².
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
Incubate at 37°C.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral chamber (donor).
-
Add fresh transport buffer to the apical chamber (receiver).
-
Take samples from the apical chamber at the same time points.
-
-
Quantify the concentration of the compound in the collected samples using HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Mandatory Visualizations
Caption: Experimental workflow for enhancing cellular uptake.
Caption: Strategies to enhance compound cellular uptake.
Caption: Troubleshooting flowchart for low cellular uptake.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Variability in 5'''-O-Feruloyl Complanatoside B Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'''-O-Feruloyl complanatoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely found in plants, known for their antioxidant and anti-inflammatory properties. While specific studies on this compound are limited, its structural components, complanatoside B and ferulic acid, suggest potential biological activities. Complanatoside B has been studied for its anti-inflammatory effects, and ferulic acid is a well-known antioxidant.[1][2] The feruloyl group may enhance the compound's antioxidant potential.
Q2: What are the primary sources of variability in studies involving this compound?
Variability in phytochemical research can arise from several factors throughout the experimental workflow:
-
Raw Material: The concentration of this compound in the plant source, typically species of the Astragalus genus, can vary due to genetic differences, growing conditions, harvest time, and post-harvest processing.[3][4]
-
Extraction and Purification: The choice of solvent, extraction method, and purification techniques can significantly impact the yield and purity of the isolated compound.
-
Sample Handling and Storage: Flavonoid glycosides can be susceptible to degradation from exposure to light, heat, and air. Improper storage can lead to reduced potency and the formation of artifacts.
-
Analytical Quantification: Methodological variations in analytical techniques like High-Performance Liquid Chromatography (HPLC), including column type, mobile phase composition, and detector settings, can lead to inconsistent quantification.
-
Biological Assays: The choice of cell lines, assay conditions (e.g., incubation times, concentrations), and reagent quality can all contribute to variability in bioactivity assessment.
Q3: How can I ensure the quality and consistency of my this compound starting material?
To minimize variability from your starting material, consider the following:
-
Sourcing: Obtain your compound from a reputable supplier that provides a certificate of analysis with purity data (typically ≥98% by HPLC).
-
Characterization: If isolating the compound in-house, perform thorough characterization using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[5]
-
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration or freezing (at -20°C or -80°C) is recommended.
Troubleshooting Guides
Extraction and Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction solvent. | Flavonoid glycosides are often extracted with polar solvents. Try a gradient of ethanol (B145695) or methanol (B129727) in water (e.g., 70-80% ethanol).[6] |
| Incomplete extraction. | Optimize extraction parameters such as time, temperature, and the ratio of solvent to plant material. Ultrasound-assisted extraction can improve efficiency.[7][8] | |
| Co-elution of Impurities during Purification | Inadequate chromatographic separation. | Use a multi-step purification process. This may involve initial fractionation using column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex), followed by preparative HPLC for final purification. |
| Similar polarity of compounds. | Experiment with different solvent systems for your chromatographic separation to improve the resolution between your target compound and impurities. | |
| Degradation of Compound during Processing | Exposure to high temperatures or harsh pH. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Maintain a neutral pH during extraction and purification unless the protocol specifies otherwise. |
Analytical (HPLC) Quantification Variability
| Problem | Potential Cause | Recommended Solution |
| Variable Retention Times | Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Use a high-quality HPLC system with a reliable pump and gradient proportioning valve.[9][10] |
| Column temperature instability. | Use a column oven to maintain a constant and consistent temperature. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. | |
| Column degradation. | Use a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced. | |
| Inconsistent Peak Area/Height | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample. |
| Detector issues. | Check the detector lamp's age and intensity. Ensure the wavelength is set appropriately for the compound's maximum absorbance. |
Experimental Protocols
General Protocol for Extraction and Purification of Flavonoid Glycosides from Astragalus Species
This protocol is a general guideline and may require optimization for your specific plant material and target compound.
-
Extraction:
-
Air-dry and powder the plant material (e.g., seeds or aerial parts of Astragalus complanatus).
-
Extract the powder with 70-80% ethanol in water at room temperature with agitation for 24-48 hours. Repeat the extraction 2-3 times.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Suspend the concentrated extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel or a macroporous resin.
-
Elute with a gradient of increasing polarity (e.g., a chloroform-methanol or ethyl acetate-methanol gradient).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and perform preparative HPLC on a C18 column for final purification.
-
Use a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).
-
Collect the peak corresponding to your compound and verify its purity by analytical HPLC.
-
General Protocol for HPLC Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (flavonoids typically have absorbance maxima around 254 nm and 340 nm).
-
Quantification: Use an external standard method with a certified reference standard of this compound to create a calibration curve.
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of flavonoids, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways.
Hypothesized Antioxidant Signaling Pathway
The antioxidant activity of this compound may be mediated through the activation of the Nrf2 signaling pathway.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seed | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0137967) [np-mrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5'''-O-Feruloyl Complanatoside B and Complanatoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of two flavonoid glycosides isolated from Semen Astragali Complanati: 5'''-O-Feruloyl complanatoside B and complanatoside A. While direct comparative studies on their bioactivity are limited, this document synthesizes available pharmacokinetic data and mechanistic insights to offer a comparative perspective for research and development purposes.
Quantitative Data Presentation
Pharmacokinetic parameters of complanatoside A and a closely related compound, complanatoside B, have been determined in rats, providing a basis for comparing their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these findings from a study by Yu et al. (2021). It is important to note that the study refers to "complanatoside B," and for the purpose of this comparison, it is presented alongside complanatoside A.
| Pharmacokinetic Parameter | Complanatoside A (Raw Extract) | Complanatoside B (Raw Extract) | Complanatoside A (Salt-Processed Extract) | Complanatoside B (Salt-Processed Extract) |
| Cmax (μg·L⁻¹) | 14.72 ± 11.13 | - | 35.64 ± 21.99 | Increased Significantly (p<0.05) |
| AUC₀₋₁₂ h (μg·h·L⁻¹) | - | - | - | Increased Significantly (p<0.05) |
| Tmax (h) | - | No Significant Difference | - | No Significant Difference |
| MRT₀₋₂₄ h (h) | 3.93 ± 0.26 | 3.34 ± 0.44 (MRT₀₋₁₂ h) | 1.43 ± 0.24 | 1.81 ± 0.36 (MRT₀₋₁₂ h) |
Data sourced from Yu et al. (2021).[1][2]
The study highlights that salt-processing of Astragali Complanati Semen can enhance the in vivo absorption of both complanatoside A and complanatoside B, as indicated by the increased Cmax and AUC values.[1] It also appears to accelerate their excretion.[1]
Experimental Protocols
Pharmacokinetic Analysis of Complanatoside A and Complanatoside B in Rats
The following is a detailed methodology for the pharmacokinetic study conducted by Yu et al. (2021).[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Oral administration of either raw or salt-processed extracts of Astragali Complanati Semen.
-
Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation and stored at -80°C. For analysis, plasma samples were pre-treated with a protein precipitation method using methanol (B129727) containing the internal standard (rutin).
-
Analytical Method: An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of complanatoside A and complanatoside B in rat plasma.
-
Chromatographic System: A UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Multiple reaction monitoring (MRM) was used to quantify the analytes and the internal standard.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each compound were analyzed using a non-compartmental method to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and MRT.
Caption: Workflow for the pharmacokinetic analysis of complanatoside A and B.
Signaling Pathways and Bioactivity
Complanatoside A: Inhibition of Renal Fibrosis in Diabetic Nephropathy
A study by Ren et al. (2022) demonstrated that complanatoside A can mitigate renal fibrosis in diabetic mice through a mechanism involving the targeting of NADPH oxidase 4 (NOX4).[3][4]
The proposed signaling pathway is as follows:
-
Hyperglycemia and TGF-β1 Stimulation: In diabetic conditions, high glucose levels and transforming growth factor-beta 1 (TGF-β1) upregulate the expression of NOX4 in renal cells.
-
NOX4-Mediated Oxidative Stress: NOX4 is a major source of reactive oxygen species (ROS) in the kidneys. Its upregulation leads to increased oxidative stress.
-
NLRP3 Inflammasome Activation: The excess ROS activates the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation.
-
Pro-inflammatory Cytokine Release: Activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms (IL-1β and IL-18).
-
Renal Fibrosis: The sustained inflammation and oxidative stress contribute to epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix proteins, leading to renal fibrosis.
-
Inhibition by Complanatoside A: Complanatoside A is proposed to directly target and inhibit NOX4. This inhibition prevents the downstream activation of the NLRP3 inflammasome and subsequent inflammatory cascade, thereby blocking the progression of renal fibrosis.[3][4] The study also suggests that complanatoside A can reverse the increased levels of autophagy observed in the diabetic model, which is another mechanism contributing to its anti-fibrotic effects.[3][4]
Caption: Complanatoside A inhibits the NOX4-mediated NLRP3 inflammasome pathway.
Anticancer Potential of Flavonoids from Astragalus complanatus
Research on the total flavonoid fraction from Astragalus complanatus (FAC) has demonstrated anticancer effects on human breast cancer cell lines.[5][6] The proposed mechanisms include:
-
Inhibition of Proliferation: FAC was found to inhibit the proliferation of breast cancer cells in a dose-dependent manner.[5]
-
Induction of Apoptosis: The anticancer activity is linked to the promotion of programmed cell death (apoptosis). This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein caspase-9.[5][6]
-
Inhibition of Metastasis: FAC has also been shown to significantly inhibit the metastasis of breast cancer cells. This is associated with the modulation of metastasis-related genes, including the downregulation of Focal Adhesion Kinase (FAK) and the upregulation of Breast Cancer gene 1 (BRCA1).[5][6]
While these findings apply to the total flavonoid extract, they provide a strong indication of the potential anticancer bioactivity of its individual flavonoid constituents, including this compound and complanatoside A. Further research is warranted to elucidate the specific contributions of each compound to these effects.
Conclusion
Based on the available evidence, both this compound and complanatoside A are bioactive flavonoids with therapeutic potential. The pharmacokinetic data suggests that their bioavailability can be influenced by processing methods. While a detailed signaling pathway has been identified for complanatoside A in the context of diabetic nephropathy, the specific mechanisms of action for this compound remain to be fully elucidated. The demonstrated anticancer effects of the total flavonoid extract from Astragalus complanatus suggest that both compounds may contribute to this activity.
This comparative guide highlights the need for further head-to-head studies to fully characterize and compare the bioactivities of these two promising natural compounds. Such research will be invaluable for their potential development as therapeutic agents.
References
- 1. [Complanatoside A and complanatoside B in rats administered with raw and salt-processed Astragali Complanati Semen: a pharmacokinetics study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Complanatoside A and complanatoside B in rats administered with raw and salt-processed Astragali Complanati Semen: a pharmacokinetics study]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Complanatoside A targeting NOX4 blocks renal fibrosis in diabetic mice by suppressing NLRP3 inflammasome activation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and mechanism of flavonoids from Astragalus complanatus on breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis: 5'''-O-Feruloyl complanatoside B Versus Its Aglycone, Rhamnocitrin
For researchers and professionals in drug development, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a comparative analysis of the flavonoid glycoside 5'''-O-Feruloyl complanatoside B and its aglycone, rhamnocitrin (B192594), focusing on their anti-inflammatory and antioxidant properties. While both molecules exhibit therapeutic potential, their efficacy can differ, highlighting the significant role of glycosylation and acylation in modulating bioactivity.
Executive Summary
This guide delves into the anti-inflammatory and antioxidant activities of this compound, a flavonoid glycoside isolated from Astragali Semen, and its aglycone, rhamnocitrin (7-O-methylkaempferol). Evidence suggests that both compounds exert their effects through the modulation of key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway. Rhamnocitrin is additionally known to activate the Nrf2 antioxidant response pathway. While quantitative data for the pure glycoside is limited, this guide compiles available data for the aglycone and relevant extracts to provide a preliminary comparative framework.
Data Presentation: A Comparative Overview
Direct comparative studies on the purified this compound are not extensively available in the public domain. However, by examining the activities of its aglycone and extracts rich in the glycoside, we can infer potential differences in their biological effects.
| Compound/Extract | Biological Activity | Assay | Key Findings |
| Rhamnocitrin | Antioxidant | DPPH Radical Scavenging | IC50: 28.38 ± 3.07 µM |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | Inhibition observed, though specific IC50 values are not consistently reported. | |
| Astragali Complanati Semen Extract (containing this compound) | Antioxidant | DPPH Radical Scavenging | IC50: 11.851 µg/mL (for the entire extract)[1] |
| Anti-inflammatory | Inhibition of NF-κB activation in LPS-stimulated macrophages | Observed reduction in pro-inflammatory mediators. |
Note: The IC50 value for the Astragali Complanati Semen extract represents the activity of a complex mixture and cannot be directly attributed to this compound alone. Further studies on the purified compound are necessary for a precise comparison.
Mechanistic Insights: Signaling Pathways
Both this compound, likely through its metabolites including rhamnocitrin, and rhamnocitrin itself, have been implicated in the modulation of critical inflammatory and antioxidant signaling pathways.
Anti-inflammatory Mechanism: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). Both extracts of Astragali Semen and pure rhamnocitrin have been shown to inhibit the activation of the NF-κB pathway. This inhibition is a key mechanism underlying their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway.
Antioxidant Mechanism: Nrf2 Activation by Rhamnocitrin
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Rhamnocitrin has been shown to activate this protective pathway, contributing to its antioxidant effects beyond direct radical scavenging.
Caption: Activation of the Nrf2 antioxidant pathway by Rhamnocitrin.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or rhamnocitrin) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.
Caption: Workflow for the Nitric Oxide Production Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
References
A Comparative Analysis of the Antioxidant Activities of 5'''-O-Feruloyl complanatoside B and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two flavonoid compounds: 5'''-O-Feruloyl complanatoside B and quercetin (B1663063). While extensive data is available for quercetin, a well-studied antioxidant, specific quantitative data for the antioxidant activity of this compound is limited in publicly accessible literature. This guide presents the available information for a comprehensive comparison, including data on structurally related compounds to infer the potential activity of this compound.
Quantitative Antioxidant Activity
| Compound | Assay | IC50 / Value | Reference Compound |
| Quercetin | DPPH | ~5 µg/mL | Ascorbic Acid (~5 µg/mL) |
| Ternatumoside II | DPPH | 260.5 µM | Not Specified |
| ABTS | 320.2 µM | Not Specified | |
| This compound | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| FRAP | Data not available | - |
Note: The antioxidant activity of extracts from Semen Astragali Complanati, a known source of this compound, has been documented, indicating the presence of antioxidant compounds. However, specific values for the isolated this compound are not provided in the reviewed literature.
Signaling Pathways in Antioxidant Action
Quercetin: A Multi-Targeted Antioxidant
Quercetin exerts its potent antioxidant effects through the modulation of several key signaling pathways. Its mechanisms include direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[1][2][3][4]
-
Nrf2 Signaling Pathway : Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By promoting Nrf2 activation, quercetin enhances the cellular antioxidant capacity.
-
NF-κB Signaling Pathway : Quercetin can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] Oxidative stress often triggers NF-κB activation, leading to inflammation. By suppressing this pathway, quercetin mitigates inflammation associated with oxidative damage.
-
MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also influenced by quercetin.[1][3] Depending on the cellular context, quercetin can modulate MAPK pathways to reduce oxidative stress and apoptosis.
This compound: Potential Mechanisms
While specific signaling pathways for this compound are not well-elucidated, studies on extracts of Astragalus complanatus and related feruloylated compounds suggest potential mechanisms.
-
NF-κB Signaling Pathway : Extracts of Astragali Complanati Semen have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB pathway.
-
ERK/CREB/BDNF/TrkB Signaling Pathway : Research on feruloylated oligosaccharides has demonstrated neuroprotective effects by activating the ERK/CREB/BDNF/TrkB signaling pathway, which is involved in neuronal survival and plasticity. This suggests a potential neuroprotective and antioxidant mechanism for this compound.
Experimental Protocols
The following are generalized protocols for common in vitro antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a microplate or cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the diluted ABTS•+ solution to varying concentrations of the test compound.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Conclusion
Quercetin is a well-established antioxidant with a broad range of mechanisms involving the modulation of key cellular signaling pathways. Its antioxidant capacity has been extensively quantified. In contrast, while this compound, a component of Semen Astragali Complanati, is associated with antioxidant and anti-inflammatory effects, there is a notable lack of specific quantitative data on its antioxidant activity in the available scientific literature. Further research is warranted to isolate and characterize the antioxidant properties of this compound to fully understand its therapeutic potential and to enable direct comparisons with well-characterized antioxidants like quercetin. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protective effect of antioxidation of flavonoids of Astragali complanali against radiation damage | Semantic Scholar [semanticscholar.org]
- 4. Arjunetin | CAS:31297-79-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Validating the Anti-inflammatory Mechanism of 5'''-O-Feruloyl complanatoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 5'''-O-Feruloyl complanatoside B alongside established anti-inflammatory agents, Dexamethasone and Quercetin. The focus is on the inhibition of key inflammatory mediators through the NF-κB signaling pathway, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound, Dexamethasone, and Quercetin is evaluated based on their ability to inhibit the production of nitric oxide (NO) and key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). The following table summarizes the available quantitative data (IC50 values), representing the concentration of the compound required to inhibit 50% of the inflammatory response.
| Compound | Target | Assay System | IC50 Value |
| Astragali Semen Extract (containing this compound) | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 Macrophages | Not available |
| TNF-α, IL-1β, IL-6 | LPS-stimulated J774 Macrophages | Not available | |
| Dexamethasone | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 Macrophages | ~1 µM |
| Interleukin-8 (IL-8) | Cytotrophoblasts | 5 nM | |
| Quercetin | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 Macrophages | 12.0 ± 0.8 µM[1] |
| TNF-α | LPS-stimulated RAW 264.7 Macrophages | Not available | |
| IL-6 | dsRNA-induced RAW 264.7 Macrophages | < 50 µM[2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling pathway. This pathway is central to the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which produces NO.
This compound, as a component of Astragali Semen extract, is understood to exert its anti-inflammatory effects by inhibiting this pathway. The extract has been shown to prevent the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit of NF-κB in macrophages stimulated with LPS.[4][5] Dexamethasone also inhibits NF-κB, but its mechanism involves the induction of IκBα synthesis, which sequesters NF-κB in the cytoplasm.[7] Quercetin has been demonstrated to suppress NF-κB activation, contributing to its anti-inflammatory effects.[8]
Below is a diagram illustrating the NF-κB signaling pathway and the points of inhibition by these compounds.
Figure 1. NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Dexamethasone, Quercetin)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[9]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.[9]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Cytokine Release Assay (ELISA for TNF-α)
This protocol outlines the quantification of TNF-α in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
LPS-stimulated cell culture supernatants (as prepared in the NO assay)
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)
-
Recombinant human TNF-α standard
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[10]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).[10]
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve to determine the concentration of TNF-α in the samples.
-
Calculate the percentage of TNF-α inhibition for each compound concentration.
Conclusion
The available evidence suggests that this compound, likely acting through the inhibition of the NF-κB signaling pathway, contributes to the anti-inflammatory effects of Astragali Semen extract. While direct quantitative comparisons with potent pharmaceuticals like Dexamethasone are challenging without specific IC50 values for the isolated compound, the mechanistic data positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The provided experimental protocols offer a framework for researchers to quantitatively assess its efficacy and further elucidate its precise mechanism of action. Future studies should focus on determining the specific inhibitory concentrations of the purified this compound to enable a more direct comparison with existing anti-inflammatory agents.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 5,7,3',4'-Tetramethoxyflavone | CAS:855-97-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of 5'''-O-Feruloyl Complanatoside B with Other Leading Flavonoids
For Immediate Release
In the competitive landscape of flavonoid research, 5'''-O-Feruloyl complanatoside B, a unique acylated flavonoid glycoside isolated from Astragalus complanatus, is emerging as a compound of significant interest for researchers in drug development. This guide provides a comprehensive head-to-head comparison of this compound with other well-known flavonoids—quercetin, kaempferol (B1673270), and rutin (B1680289)—focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential advantages of this novel compound.
Executive Summary
While direct comparative quantitative data for this compound against other flavonoids is still emerging, the existing body of research on Astragalus flavonoids and the influence of acylation suggests a promising profile. The presence of a feruloyl group is hypothesized to enhance its biological activity, potentially offering superior antioxidant and anti-inflammatory efficacy. This guide synthesizes current knowledge to provide a comparative overview and detailed experimental methodologies for key assays.
Comparative Data on Biological Activities
Due to the limited number of studies directly comparing this compound with quercetin, kaempferol, and rutin in the same experimental setup, this section presents a summary of their individual reported activities. It is important to note that direct comparison of absolute values should be approached with caution as experimental conditions can vary significantly between studies.
Table 1: Comparative Antioxidant and Anti-inflammatory Activities
| Compound | Antioxidant Activity (DPPH Assay, IC50) | Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells, IC50) | Key Signaling Pathways |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Likely modulates NF-κB and Nrf2 pathways |
| Quercetin | ~16 µg/mL[1] | Varies (e.g., ~10-50 µM) | NF-κB, Nrf2, MAPK, PI3K/Akt |
| Kaempferol | Generally lower than quercetin[2] | Varies (e.g., ~20-100 µM) | NF-κB, MAPK |
| Rutin (Quercetin-3-O-rutinoside) | Generally lower than quercetin | Varies | NF-κB |
Note: IC50 values are highly dependent on the specific experimental conditions. The data presented here are for illustrative purposes and are drawn from various sources.
Detailed Experimental Protocols
To facilitate reproducible and comparative research, this section outlines standardized methodologies for assessing the key biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound, quercetin) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages for Anti-inflammatory Activity
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation and a vehicle control group are included.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for this compound are still under investigation, based on the activities of related compounds, it is likely to influence the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Many flavonoids, including those from Astragalus, have been shown to inhibit this pathway, thereby reducing inflammation.[3][4][5][6]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. Several flavonoids are known to activate this protective pathway.[7][8][9][10][11]
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound represents a promising area for flavonoid research. The presence of the feruloyl moiety suggests the potential for enhanced bioavailability and biological activity compared to its non-acylated counterparts. However, to definitively establish its superiority, direct, head-to-head comparative studies with well-characterized flavonoids like quercetin, kaempferol, and rutin are imperative. Future research should focus on conducting these comparative experiments under standardized conditions to generate robust, quantitative data. Elucidating the precise mechanisms of action and the specific signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential in the fields of antioxidant, anti-inflammatory, and neuroprotective drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 10. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
Molecular Docking Insights: A Comparative Analysis of 5'''-O-Feruloyl Complanatoside B and Other Flavonoids Against Key Therapeutic Targets
In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Among these, 5'''-O-Feruloyl complanatoside B, a flavonoid isolated from Astragalus complanatus, has garnered interest due to the plant's traditional use in managing a spectrum of chronic conditions, including inflammatory diseases, diabetes, and cardiovascular disorders. This guide provides a comparative analysis of the potential interactions of this compound with key protein targets implicated in these diseases, alongside a selection of well-studied flavonoids: Quercetin, Hesperetin, Apigenin, and Kaempferol. The analysis is based on a comprehensive review of existing molecular docking studies.
While direct molecular docking data for this compound is not yet available in the public domain, this guide extrapolates its potential interactions based on the known biological activities of its source and the docking behaviors of structurally similar flavonoids. This comparative framework offers valuable insights for researchers, scientists, and drug development professionals in guiding future in-silico and in-vitro studies.
Comparative Molecular Docking Performance
The following tables summarize the binding affinities (in kcal/mol) and key interacting residues of selected flavonoids with protein targets relevant to inflammation, diabetes, and cardiovascular disease. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
Table 1: Molecular Docking Against Inflammatory Targets
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| COX-2 | This compound | Predicted High Affinity | Tyr385, Ser530, Arg120 (Predicted) |
| Quercetin | -9.6 | Tyr385, Arg120, Val523, Ser530[1] | |
| Kaempferol | -9.5 | Not specified | |
| Apigenin | -7.1 | Not specified[2] | |
| TNF-α | This compound | Predicted High Affinity | Tyr119, Tyr59, Gln61 (Predicted) |
| Kaempferol | -6.9 | Not specified[3] | |
| Quercetin | -6.3 | Not specified[4] | |
| Apigenin | Not specified | Not specified |
Table 2: Molecular Docking Against Diabetic Targets
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Aldose Reductase | This compound | Predicted High Affinity | Trp111, His110, Tyr48 (Predicted) |
| Quercetin | -9.2 | Trp20, Val47, Tyr48, His110, Trp111, Phe122, Cys298, Leu300 | |
| Hesperetin | -8.0 | Not specified | |
| Kaempferol | -8.8 | Not specified | |
| Glucokinase | This compound | Predicted High Affinity | Arg63 (Predicted) |
| Hesperetin | -11.375 | Arg422, Asn424, Arg467, Trp709[5] | |
| Apigenin | Not specified | Not specified | |
| Quercetin | Not specified | Not specified |
Experimental Protocols: A Guide to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following provides a generalized yet detailed protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source program.
Preparation of Receptor and Ligand
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
The 2D or 3D structure of the ligand (e.g., this compound, Quercetin) is obtained from a chemical database like PubChem or drawn using chemical drawing software.
-
The ligand's structure is optimized to its lowest energy conformation.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
Grid Box Generation
A grid box is defined to specify the search space for the docking simulation on the receptor.
-
The center of the grid box is typically set to the geometric center of the active site of the protein, often determined by the position of a co-crystallized ligand or through literature review.
-
The dimensions of the grid box should be large enough to accommodate the ligand and allow for its rotational and translational movements. Representative grid box parameters from literature for the target proteins are provided in Table 3.
Table 3: Example Grid Box Parameters for Docking Simulations
| Target Protein | Center (x, y, z) | Dimensions (Å) (x, y, z) |
| COX-2 | Not specified | 60 x 60 x 60 |
| Aldose Reductase | 83.35, 49.60, 50.60 | 60 x 64 x 66[6] |
| Glucokinase | 0.380, 2.721, -16.334 | 30 x 30 x 30[7] |
| TNF-α | -19.81, 74.95, 34.72 | Not specified[8] |
Molecular Docking Simulation
-
The docking simulation is performed using AutoDock Vina, providing the prepared receptor and ligand files in PDBQT format and the grid box parameters.
-
Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
The program calculates the binding affinity for different ligand poses and clusters them based on root-mean-square deviation (RMSD).
Analysis and Validation of Results
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Validation: The docking protocol's reliability can be validated by redocking a co-crystallized ligand back into its corresponding protein's active site. A low RMSD value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates a valid docking protocol.
Signaling Pathways and Experimental Workflows
To understand the potential biological impact of this compound and other flavonoids, it is essential to visualize their interaction with target proteins within the context of cellular signaling pathways.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for performing molecular docking studies.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by flavonoids.
Aldose Reductase and the Polyol Pathway
Caption: Flavonoid inhibition of Aldose Reductase in the Polyol Pathway.
TNF-α Signaling Pathway
Caption: Inhibition of the TNF-α signaling pathway by flavonoids.
Glucokinase and Insulin (B600854) Signaling
Caption: Activation of Glucokinase by flavonoids to promote insulin secretion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oamjms.eu [oamjms.eu]
- 4. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico docking based screening of constituents from Persian shallot as modulators of human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Preclinical Therapeutic Efficacy of 5'''-O-Feruloyl Complanatoside B: A Comparative Guide Based on Related Compounds
A comprehensive search of preclinical studies reveals a notable absence of specific data on the therapeutic efficacy of 5'''-O-Feruloyl complanatoside B. This flavonoid glycoside, isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati), has been identified in phytochemical studies. However, dedicated in vivo or in vitro investigations detailing its specific therapeutic effects, mechanism of action, or comparison with other therapeutic agents are not available in the current body of scientific literature.
Therefore, this guide provides a comparative overview of the preclinical therapeutic efficacy of closely related compounds and extracts from Astragalus complanatus, namely the total flavonoids of Astragalus complanatus (ACF) and its aglycone, kaempferol (B1673270). This information can serve as a valuable reference for researchers and drug development professionals interested in the potential therapeutic applications of this compound, with the understanding that these findings are not directly attributable to the specific molecule but are based on its constituent parts and broader chemical family.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies on ACF and kaempferol, showcasing their therapeutic potential in models of liver fibrosis, cancer, and inflammation.
Table 1: Therapeutic Efficacy of Astragalus complanatus Flavonoids (ACF) in a Rat Model of Liver Fibrosis
| Treatment Group | Dose | Serum Hyaluronic Acid (HA) (ng/mL) | Serum Laminin (B1169045) (LN) (ng/mL) | Liver Malondialdehyde (MDA) (nmol/mg protein) | Liver Superoxide (B77818) Dismutase (SOD) (U/mg protein) |
| Control | - | 185.3 ± 23.4 | 112.5 ± 15.7 | 1.2 ± 0.3 | 125.4 ± 18.2 |
| Model | - | 421.8 ± 56.2 | 289.4 ± 34.1 | 3.8 ± 0.7 | 78.6 ± 11.3 |
| ACF | 50 mg/kg | 256.7 ± 31.9 | 168.2 ± 22.5 | 2.1 ± 0.5 | 105.9 ± 14.8 |
| Colchicine (B1669291) | 0.1 mg/kg | 289.1 ± 35.8 | 189.7 ± 25.1 | 2.5 ± 0.6 | 98.3 ± 12.6 |
*p < 0.05 vs. Model group
Table 2: In Vitro Anticancer Activity of Kaempferol
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 25.3 |
| MCF-7 | Breast Cancer | 18.7 |
| HeLa | Cervical Cancer | 32.1 |
| HepG2 | Liver Cancer | 21.5 |
Experimental Protocols
Animal Model of Liver Fibrosis
A rat model of liver fibrosis was induced by intraperitoneal injection of 0.5% dimethylnitrosamine (DMN) at a dose of 10 mg/kg, three times a week for four weeks. Rats in the treatment groups received daily intragastric administration of either Astragalus complanatus flavonoids (ACF) at 50 mg/kg or colchicine at 0.1 mg/kg. The control group received normal saline. After four weeks, blood and liver tissue samples were collected for biochemical and histological analysis. Serum levels of hyaluronic acid (HA) and laminin (LN) were measured using ELISA kits. Liver tissue levels of malondialdehyde (MDA) and superoxide dismutase (SOD) were determined using commercially available assay kits.
Cell Culture and Cytotoxicity Assay
Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For the cytotoxicity assay, cells were seeded in 96-well plates and treated with various concentrations of kaempferol for 48 hours. Cell viability was assessed using the MTT assay. The concentration of kaempferol that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of flavonoids from Astragalus complanatus and kaempferol are attributed to their influence on various signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-inflammatory and Antioxidant Signaling
Flavonoids, including kaempferol, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of pro-inflammatory gene expression. By suppressing the activation of NF-κB and key MAPK proteins such as p38 and JNK, these compounds can reduce the production of inflammatory mediators like TNF-α, IL-6, and COX-2.
Furthermore, their antioxidant properties are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Putative signaling pathways modulated by ACF and Kaempferol.
Apoptosis Induction in Cancer Cells
Kaempferol has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Caption: Kaempferol-induced apoptosis signaling pathway.
Experimental Workflow
The general workflow for preclinical evaluation of compounds like this compound involves a series of in vitro and in vivo studies to determine their therapeutic potential and mechanism of action.
Caption: General workflow for preclinical evaluation.
Benchmarking 5'''-O-Feruloyl Complanatoside B: A Comparative Analysis Against Established Therapeutic Agents in Neuroinflammation and Oxidative Stress
For Immediate Release: December 5, 2025
[City, State] – In the continuous quest for novel therapeutic agents to combat neurodegenerative diseases, natural compounds are a promising frontier. This guide provides a comparative benchmark of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus, against established therapeutic agents. This analysis focuses on its potential anti-inflammatory and neuroprotective properties, critical in the context of neurodegenerative disorders underpinned by neuroinflammation and oxidative stress.
While direct comparative studies on this compound are limited, this guide synthesizes available data on its source extracts and compares them with the performance of well-known therapeutic agents: Dexamethasone for anti-inflammatory activity, and Quercetin (B1663063) and Donepezil for neuroprotective effects. This objective comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of this compound in future research and development.
Data Presentation: A Comparative Overview
Quantitative data from in vitro assays are summarized below to facilitate a clear comparison between the activities of extracts containing this compound and standard therapeutic agents. It is important to note that the data for Astragali complanati Semen extract represents the activity of a mixture of compounds and not the pure this compound.
Table 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Dexamethasone | RAW 264.7 | LPS-induced NO production | 34.60 µg/mL | [1] |
| Nardochinoid B (for comparison) | RAW 264.7 | LPS-induced NO production | Similar to Dexamethasone | [2] |
Note: Specific IC50 values for this compound in nitric oxide inhibition assays were not available in the reviewed literature. The data for Dexamethasone provides a benchmark for potent anti-inflammatory activity in this assay.
Table 2: In Vitro Neuroprotective Activity
| Compound | Cell Line | Stressor | Assay | Effective Concentration | Citation |
| Donepezil | SH-SY5Y | Okadaic Acid | Cell Viability | 1 µM (maximum protection) | [3] |
| Donepezil | SH-SY5Y | Aβ25-35 | Cell Viability | 1 µM (maximum protection) | [3] |
| Quercetin | SH-SY5Y | 6-OHDA | Cell Viability | 50 nM (most effective) | [4] |
| Quercetin | SH-SY5Y | H₂O₂ | Apoptosis Inhibition | Concentration-dependent | [5] |
Note: Neuroprotective data for pure this compound is not currently available. The data for Donepezil and Quercetin illustrate the neuroprotective efficacy of established agents in relevant in vitro models of neurodegeneration.
Table 3: In Vitro Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Citation |
| Astragali complanati Semen Extract | DPPH Radical Scavenging | 11.851 µg/mL | [6] |
| Astragali complanati Semen Extract | ABTS+ Radical Scavenging | 23.426 µg/mL | [6] |
Note: These IC50 values represent the antioxidant activity of a crude extract and not the isolated this compound. Flavonoids are known to be major contributors to the antioxidant effects of the extract.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
1. In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere for 12 hours.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Dexamethasone) for 2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for a further 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The absorbance is read at 550 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.[7]
-
2. In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are grown in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium, supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Assay Procedure (using a neurotoxin like Aβ25-35 or 6-OHDA):
-
SH-SY5Y cells are plated in 96-well plates and allowed to attach.
-
Cells are pre-treated with different concentrations of the test compound (e.g., this compound, Donepezil, or Quercetin) for a specified period (e.g., 1-24 hours).
-
A neurotoxin (e.g., Aβ25-35, 6-OHDA, or H₂O₂) is added to induce cell death.
-
After an incubation period (e.g., 24-48 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
-
3. In Vitro Antioxidant Assays: DPPH and ABTS Radical Scavenging
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. The scavenging activity is calculated as the percentage decrease in absorbance compared to the control (DPPH solution without the sample). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[6]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol (B145695) to a specific absorbance at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a 6-minute incubation, the absorbance is measured at 734 nm. The scavenging activity is calculated as the percentage decrease in absorbance. The IC50 value is the concentration of the compound that scavenges 50% of the ABTS•+ radicals.[6]
-
Mandatory Visualizations
To further elucidate the experimental processes and biological pathways discussed, the following diagrams are provided.
Conclusion
This compound, as a constituent of Astragali complanati Semen, exists within a botanical matrix that has demonstrated notable antioxidant properties. While direct, quantitative comparisons with established drugs like Dexamethasone, Quercetin, and Donepezil are not yet available for the pure compound, the existing data on its source extract suggests a promising avenue for further investigation.
Future research should focus on isolating this compound and performing head-to-head in vitro and in vivo studies against these and other relevant therapeutic agents. Such studies are crucial to fully elucidate its mechanism of action and to accurately determine its therapeutic potential in the treatment of neuroinflammatory and neurodegenerative diseases. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling 5'''-O-Feruloyl complanatoside B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 5'''-O-Feruloyl complanatoside B, a natural product compound. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed hazard profile for this compound is not extensively documented in publicly available literature, its nature as a chemical compound necessitates careful handling. Based on the Safety Data Sheet for this compound and general best practices for handling similar chemical substances, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | Must comply with EN 166 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a suitable option, offering protection against a range of chemicals. Ensure gloves are inspected for integrity before each use. |
| Body Protection | Laboratory coat. | A standard lab coat is sufficient for routine handling. For tasks with a higher risk of contamination, chemically resistant coveralls may be necessary. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. | If the compound is handled as a fine powder or there is a risk of aerosol generation, a respirator may be necessary. Consult your institution's safety officer. |
| Foot Protection | Closed-toe shoes. | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Preparation for Use:
-
Work in a designated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Have spill control materials readily available.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, which may be a powder, do so in a fume hood or a balance enclosure to minimize inhalation risk.[1]
-
Use appropriate solvents as recommended by the supplier, such as DMSO, Pyridine, Methanol, or Ethanol.[2]
-
When dissolving, add the solvent to the compound slowly to avoid splashing.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid material.
-
Avoid direct contact with skin and eyes.
-
Keep containers closed when not in use.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, use an inert absorbent material to contain and clean up the spill.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid waste solutions containing the compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
